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Bismuth titanium oxide (Bi2Ti2O7)

Cat. No.: B077052
CAS No.: 11115-71-2
M. Wt: 625.69 g/mol
InChI Key: VDESGIACEFVDCZ-UHFFFAOYSA-N
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Description

Contextualization of Pyrochlore-Type Oxides in Functional Materials Research

Pyrochlore (B1171951) oxides are a class of inorganic compounds with the general chemical formula A₂B₂O₇. cambridge.orgfrontiersin.org In this structure, the A and B sites are occupied by different cations, and the oxygen atoms form a complex lattice. frontiersin.org The A-site cation is typically a trivalent rare-earth metal, while the B-site is a tetravalent transition metal. frontiersin.org The structure consists of two interpenetrating sublattices of A₂O' and BO₆, which can be visualized as a network of corner-sharing tetrahedra. cambridge.orgaps.org

This unique crystal structure gives rise to a wide array of technologically important properties, including ionic conductivity, ferroelectricity, photocatalysis, and frustrated magnetism. frontiersin.orgdigitellinc.com The flexibility of the pyrochlore structure allows for extensive chemical substitutions and the creation of vacancies on either the A or B sublattice, which in turn allows for the tuning of its physical and chemical properties. digitellinc.commmu.edu.my As a result, pyrochlore oxides are actively researched for applications such as solid-state battery components, coatings, luminescent materials, and as matrices for the immobilization of nuclear waste. frontiersin.org

Significance of Bismuth-Containing Perovskites and Pyrochlores

Bismuth-containing oxides, including both perovskite and pyrochlore structures, are of particular interest due to the unique electronic configuration of the bismuth ion (Bi³⁺). The Bi³⁺ cation possesses a stereochemically active 6s² lone pair of electrons, which can lead to significant structural distortions and influence the material's electronic and polar properties. researchgate.net This characteristic is a key factor in the emergence of ferroelectricity and other useful dielectric phenomena in these materials. researchgate.networldscientific.com

In recent years, there has been a considerable research effort to develop lead-free alternatives to materials like lead zirconate titanate (PZT) due to the environmental concerns associated with lead. dtu.dkrsc.orgnih.gov Bismuth-based perovskites and pyrochlores are considered promising candidates in this regard, exhibiting comparable or even superior dielectric and piezoelectric properties in some cases. dtu.dkresearchgate.net The presence of bismuth can also enhance photocatalytic activity, making these materials suitable for applications in environmental remediation and solar energy conversion. researchgate.netutoledo.edu Furthermore, the ability to tune the properties of bismuth-containing pyrochlores through doping and compositional modifications opens up a vast design space for new functional materials. researchgate.netresearchgate.net

Overview of Research Trajectories in Bi₂Ti₂O₇

Research on bismuth titanium oxide (Bi₂Ti₂O₇) is multifaceted, exploring its synthesis, fundamental properties, and potential applications. A significant portion of research has been dedicated to developing reliable and reproducible synthesis methods to obtain phase-pure Bi₂Ti₂O₇. Techniques such as sol-gel, cambridge.orgscientific.net co-precipitation, researchgate.netacs.org and solid-state reactions mmu.edu.my are commonly employed. The synthesis of nanostructured forms, such as nanotubes and nanopowders, has also been a focus, as these morphologies can enhance properties like photocatalytic activity. cambridge.orgscientific.net

The dielectric and ferroelectric properties of Bi₂Ti₂O₇ are another major area of investigation. tandfonline.comresearchgate.net Studies have focused on characterizing its dielectric constant, dielectric loss, and the nature of its ferroelectric phase transitions. tandfonline.comworldscientific.com These properties are crucial for its potential use in high-frequency ceramic capacitors and dynamic random access memory (DRAM). researchgate.netsci-hub.se

The photocatalytic performance of Bi₂Ti₂O₇ is also a prominent research direction. researchgate.net Investigations have explored its ability to degrade organic pollutants and its efficiency in removing nitrogen oxides from the air under visible light. mdpi.comnih.gov Research in this area often involves creating composite materials, such as Bi-Bi₂Ti₂O₇/CaTiO₃, to enhance photocatalytic efficiency by improving charge separation and light absorption. mdpi.comnih.gov

Theoretical studies, often employing density functional theory (DFT), are used to understand the electronic band structure of Bi₂Ti₂O₇ and to predict the effects of doping on its properties. utoledo.edu These computational approaches help to guide the experimental design of new Bi₂Ti₂O₇-based materials with tailored functionalities. utoledo.edu

Interactive Data Table: Research Focus on Bi₂Ti₂O₇

Research AreaKey FocusInvestigated PropertiesPotential Applications
Synthesis Phase purity, nanostructuringCrystal structure, morphologyEnhanced material performance
Dielectric Properties Dielectric constant, loss tangentFerroelectricity, capacitanceCapacitors, memory devices
Photocatalysis Degradation of pollutants, NO removalPhotocatalytic efficiency, charge separationEnvironmental remediation, air purification
Theoretical Modeling Electronic band structure, doping effectsOptical absorption, charge transferMaterial design and optimization

Structure

2D Structure

Chemical Structure Depiction
molecular formula Bi2O7Ti2 B077052 Bismuth titanium oxide (Bi2Ti2O7) CAS No. 11115-71-2

Properties

IUPAC Name

dibismuth;oxygen(2-);titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Bi.7O.2Ti/q2*+3;7*-2;2*+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDESGIACEFVDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Bi+3].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Bi2O7Ti2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11115-71-2, 12010-68-3, 12010-77-4, 12048-51-0
Record name Bismuth titanium oxide
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Record name Bismuth titanium oxide (Bi2Ti3O9)
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Record name Bismuth titanium oxide (Bi4Ti3O12)
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Synthetic Methodologies and Growth Mechanisms of Bi2ti2o7

Solution-Based Synthesis Approaches

Solution-based methods are favored for their ability to achieve a high degree of chemical homogeneity at lower processing temperatures compared to solid-state reactions.

Co-precipitation is a widely utilized method for synthesizing Bi2Ti2O7 due to its cost-effectiveness and potential to produce pure-phase materials. researchgate.net This technique involves the simultaneous precipitation of bismuth and titanium precursors from a solution. Typically, aqueous solutions of bismuth nitrate (B79036) and a titanium source are used. researchgate.net The pH of the solution is a critical parameter that must be carefully controlled to ensure the desired stoichiometry and prevent the formation of secondary phases. researchgate.net

For instance, Bi2Ti2O7 has been synthesized using a co-precipitation route from hydrogen peroxide/ammonia (aq) solutions of titanium with aqueous bismuth nitrate. researchgate.net The resulting precipitate is then subjected to a calcination step. The crystallization of the pure pyrochlore (B1171951) phase is highly sensitive to the calcination temperature, with a narrow window around 470°C being optimal. researchgate.net Deviations from this temperature can lead to the formation of impurity phases such as Bi4Ti3O12. researchgate.net Researchers have also employed co-precipitation to fabricate nanopowders of Bi2Ti2O7 with various modifications, which, upon high-temperature sintering, can transform into other bismuth titanate phases. researchgate.net

A comparative study highlighted that while co-precipitation is economical, it can be hazardous due to the exothermic nature of the reaction during pH balancing. researchgate.net Despite this, it remains a viable method for producing Bi2Ti2O7 nanopowders. researchgate.net

The sol-gel method is a versatile wet-chemical technique that allows for the synthesis of ceramic oxides at relatively low temperatures. youtube.com It involves the transition of a colloidal solution (sol) into a solid network (gel). youtube.com This process is known for yielding products with high chemical homogeneity and purity. youtube.com

In a typical sol-gel synthesis of Bi2Ti2O7, bismuth nitrate and a titanium alkoxide, such as tetrabutyl titanate, are used as precursors. researchgate.net The precursors undergo hydrolysis and condensation reactions to form a gel, which is then dried and calcined to obtain the final crystalline product. youtube.com The sol-gel method has been successfully used to prepare Bi2Ti2O7 nanotubes using an alumina (B75360) template, resulting in uniform structures with diameters ranging from 180 to 330 nm. cambridge.org

The citrate sol-gel method , a modification of the conventional sol-gel process, utilizes citric acid as a chelating agent. youtube.com Citric acid forms stable complexes with the metal cations, ensuring a homogeneous distribution at the molecular level. youtube.comdtu.dk This method has been employed to synthesize various metal oxide powders. youtube.comyoutube.com In the context of bismuth titanate synthesis, the Pechini method, which is a polymerizable complex route, involves the formation of a polyester (B1180765) resin through the reaction of citric acid and a polyhydroxyl alcohol like ethylene (B1197577) glycol. This resin encapsulates the metal ions, preventing their segregation during thermal treatment. dtu.dk The subsequent calcination of the resin at temperatures typically between 500-1000°C leads to the formation of the desired mixed oxide. youtube.com

A study comparing the Pechini method to co-precipitation for the synthesis of Bi2Ti2O7 nanopowders found that the Pechini method resulted in a material with a higher specific surface area, mean pore diameter, and total pore volume. researchgate.net This was attributed to the formation of a more distorted crystallographic structure. researchgate.net

Table 1: Comparison of Co-precipitation and Pechini Sol-Gel Methods for Bi2Ti2O7 Synthesis researchgate.net

FeatureCo-Precipitation MethodPechini (Citrate Sol-Gel) Method
Purity Pure Bi2Ti2O7 pyrochlore phase formedPure Bi2Ti2O7 pyrochlore phase formed
Crystallite Size LargerSmaller
Specific Surface Area LowerHigher
Mean Pore Diameter SmallerHigher
Total Pore Volume LowerHigher
Crystallographic Structure Less distortedHighly loose and distorted

This table is based on findings from a study that synthesized Bi2Ti2O7 nanopowders by annealing at 550 °C for 16 hours.

Hydrothermal and solvothermal methods involve crystallization of materials from solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. mdpi.com The primary difference between the two is the solvent used; hydrothermal synthesis uses water, while solvothermal synthesis employs non-aqueous solvents. mdpi.comresearchgate.net These techniques are known for producing well-crystallized powders with controlled morphology. benthamdirect.comrsc.org

A one-step in-situ hydrothermal method has been used to synthesize Bi2Ti2O7/CaTiO3 composites. mdpi.com In a typical procedure, precursors like bismuth nitrate and tetrabutyl titanate are reacted in a potassium hydroxide (B78521) (KOH) solution at a specific pH and temperature (e.g., 160°C for 3 hours). mdpi.com The resulting product is then washed and dried to obtain the final nanocomposite. mdpi.com This method allows for the direct formation of crystalline materials without the need for post-synthesis calcination. mdpi.com

Solvothermal synthesis of Bi2Ti2O7 has been reported using acetone (B3395972) as the solvent. nih.gov In this process, bismuth nitrate and tetrabutyl titanate were used as reactants. nih.gov The study found that pure Bi2Ti2O7 particles could be synthesized when the molar ratio of Bi/Ti was between 0.4 and 0.8. nih.gov The resulting crystals were uniform spherical particles. nih.gov The formation of carboxylic acid during the reaction was suggested as a key factor in the mineralization of bismuth. nih.gov

Solid-State Reaction and Sintering Processes

Solid-state reactions are traditional methods for producing ceramic materials, involving the direct reaction of solid precursors at high temperatures.

Conventional solid-state synthesis of Bi2Ti2O7 typically involves mixing stoichiometric amounts of bismuth oxide (Bi2O3) and titanium dioxide (TiO2) powders. The mixture is then subjected to repeated grinding and high-temperature calcination to promote diffusion and reaction between the solid particles. While straightforward, this method often requires high temperatures and long reaction times, which can lead to grain growth and potential loss of volatile components like bismuth. The formation of the desired perovskite structure is tracked through techniques like in-situ high-temperature X-ray diffraction. ornl.gov The use of nano-sized reactant powders, such as nano-TiO2, has been shown to accelerate the synthesis process and reduce the formation of transient phases. ornl.gov

Microwave sintering is an advanced technique that utilizes microwave energy to heat materials. This method offers several advantages over conventional furnace heating, including rapid and uniform heating, shorter processing times, and energy savings. peerj.comresearchgate.net

Microwave-assisted synthesis has been successfully applied to produce ultra-thin bismuth titanate nanosheets in a matter of minutes, a significant reduction compared to the hours or days required for wet-chemical methods. peerj.com In one approach, stoichiometric amounts of bismuth and titanium precursors are irradiated in a commercial microwave oven. peerj.com The addition of a capping agent like polyethylene (B3416737) glycol (PEG) can be used to control the thickness of the nanosheets. peerj.com

Furthermore, co-precipitation synthesis methods have been combined with microwave sintering to produce dense, phase-pure Bi2Ti2O7 polycrystalline ceramic pellets. acs.org This combination leverages the homogeneity of co-precipitation with the rapid and efficient heating of microwave sintering. acs.org Microwave sintering has also been employed for the reaction-sintering of bismuth titanate-based ceramics, achieving high densities (≥96% of theoretical density) with very short soaking times (5 to 15 minutes). researchgate.net

Thin Film and Nanostructure Fabrication

The fabrication of bismuth titanium oxide (Bi2Ti2O7) in the form of thin films and various nanostructures is critical for its application in electronic and photocatalytic devices. Researchers employ a range of sophisticated techniques to control the morphology, crystallinity, and purity of the final material.

Chemical Vapor Deposition (CVD) is a versatile method for producing high-quality thin films. A notable variant for Bi2Ti2O7 synthesis is Aerosol Assisted Chemical Vapor Deposition (AACVD). This technique is advantageous as it does not require volatile precursors, thus broadening the selection of chemicals that can be used. aerosol-cdt.ac.uk In a typical AACVD process for Bi2Ti2O7, a solution containing bismuth and titanium precursors is aerosolized and then transported by a carrier gas to a heated substrate where the precursors decompose to form the thin film. aerosol-cdt.ac.ukresearchgate.net

Phase-pure Bi2Ti2O7 thin films have been successfully synthesized using AACVD at a deposition temperature of 600°C. researchgate.netdaneshyari.com Initially, the as-deposited films are amorphous. A crucial post-deposition annealing step is required to induce crystallization. researchgate.netdaneshyari.com For instance, annealing at 600°C for 12 hours has been shown to significantly enhance crystallinity, resulting in phase-pure Bi2Ti2O7. researchgate.netdaneshyari.com The morphology of the films produced by this method can be described as cauliflower-like, with feature sizes ranging from 0.5 to 2.0 µm after annealing. daneshyari.com

AACVD Synthesis Parameters for Bi2Ti2O7 Thin Films
Parameter Value/Condition
Deposition Temperature600°C researchgate.netdaneshyari.com
As-deposited Film NatureAmorphous researchgate.netdaneshyari.com
Post-deposition Annealing600°C for 12 hours researchgate.netdaneshyari.com
Resulting PhasePhase-pure Bi2Ti2O7 researchgate.netdaneshyari.com
MorphologyCauliflower-like structures daneshyari.com

Spin-coating is a solution-based technique widely used for depositing uniform thin films onto flat substrates. youtube.com This method involves dispensing a precursor solution onto a substrate, which is then rotated at high speed to spread the fluid by centrifugal force. youtube.com For Bi2Ti2O7, this technique has been effectively combined with epitaxial growth to produce highly ordered, single-crystalline films.

Epitaxial growth refers to the deposition of a crystalline overlayer on a crystalline substrate, where the overlayer adopts the crystallographic structure of the substrate. mti-japan.com This method is crucial for fabricating advanced electronic and optical devices with high purity and structural perfection. mti-japan.combohrium.com By using a simple wet chemistry method based on the spin-coating technique, single-crystalline pyrochlore Bi2Ti2O7 films have been grown on yttria-stabilised zirconia (YSZ) substrates at temperatures as low as 600°C. rsc.orgresearchgate.netrsc.org

A significant advantage of this approach is the enhanced stability of the epitaxial single-crystalline Bi2Ti2O7. Unlike polycrystalline films or freestanding powders, which can be unstable at higher temperatures, the epitaxial films remain stable up to 900°C. rsc.orgresearchgate.net This stability is attributed to the high structural coherence and small lattice mismatch between Bi2Ti2O7 and the YSZ substrate, a phenomenon known as epitaxial stabilization. wordpress.com

Epitaxial Growth of Bi2Ti2O7 via Spin-Coating
Parameter Details
SubstrateYttria-stabilised zirconia (YSZ) rsc.orgresearchgate.netrsc.org
Growth TemperatureAs low as 600°C rsc.orgresearchgate.net
Film CharacteristicsSingle-crystalline, Epitaxial rsc.orgresearchgate.net
Thermal StabilityStable up to 900°C rsc.orgresearchgate.net

The synthesis of one-dimensional (1D) and two-dimensional (2D) nanostructures of bismuth titanates has been explored to leverage their high surface area and unique properties. While much of the research focuses on the Bi4Ti3O12 phase, methods adaptable for Bi2Ti2O7 are emerging.

Hydrothermal synthesis is a versatile method for producing a variety of nanomaterials. rsc.org For bismuth titanates, this technique has been used to create nanowires and nanoplatelets by treating precipitated Bi³⁺ and Ti⁴⁺ ions in a mineralizer hydroxide solution like NaOH or KOH. rsc.org The morphology of the resulting nanostructures is highly dependent on the concentration of the mineralizer. rsc.org

A two-step process combining electrospinning and a hydrothermal method has been used to fabricate Bi2Ti2O7 nanosheets grown on the surface of TiO2 submicron fibers. researchgate.net This creates a hierarchical heterostructure with a high surface area, which is beneficial for applications like photocatalysis. researchgate.net Another approach involves a microwave-assisted combustion method to synthesize bismuth titanate nanosheets with lateral dimensions of 100-200 nm. peerj.com While not exclusively for Bi2Ti2O7, these methods demonstrate the potential for creating controlled 1D and 2D architectures. For other related compounds like bismuth telluride (Bi2Te3), a two-step method involving sputtering and annealing has been developed to produce high-quality single-crystalline nanowires. nih.govnih.gov

| Synthesis of Bismuth Titanate Nanostructures | | | :--- | :--- | :--- | | Nanostructure | Synthesis Method | Key Features | | Nanosheets on TiO2 fibers | Electrospinning & Hydrothermal researchgate.net | Creates a 3D hierarchical heterostructure. researchgate.net | | Nanosheets | Microwave-assisted combustion peerj.com | Average lateral dimensions of 100-200 nm. peerj.com | | Nanowires & Nanoplatelets | Hydrothermal rsc.org | Morphology controlled by mineralizer concentration. rsc.org |

Control of Stoichiometry and Phase Purity During Synthesis

Achieving the correct stoichiometry and phase purity is a significant hurdle in the synthesis of Bi2Ti2O7, primarily due to the compound's inherent thermal instability.

The synthesis of phase-pure, stoichiometric Bi2Ti2O7 is technologically complex. researchgate.net The primary challenge lies in the low thermal stability of the pyrochlore structure. researchgate.net Stable, phase-pure Bi2Ti2O7 can often only be synthesized with a certain amount of bismuth vacancies. rsc.org It has been reported that obtaining pure Bi2Ti2O7 ceramic samples is difficult, and often requires a non-stoichiometric ratio of bismuth to titanium in the precursors. researchgate.net

The bismuth titanate pyrochlore phase is often metastable, readily transforming into other, more stable phases like the Aurivillius phase Bi4Ti3O12 or a mixture of Bi4Ti3O12 and Bi2Ti4O11, particularly at elevated temperatures. researchgate.netaip.org This transformation is a common source of impurity in synthesized samples. researchgate.netresearchgate.net The volatility of bismuth at higher synthesis temperatures can also lead to bismuth loss and the formation of Ti-rich amorphous material, further complicating the achievement of the desired stoichiometry.

Processing parameters, especially temperature, have a profound impact on the stoichiometry and phase purity of Bi2Ti2O7. The crystallization of this compound is known to be extremely temperature-sensitive. researchgate.netresearchgate.net For instance, using a co-precipitation method, the pure pyrochlore phase could only be obtained within a very narrow temperature range of a few degrees around 470°C. researchgate.netresearchgate.net An increase in the annealing temperature by just 10 K from the optimal value can result in the appearance of a significant amount of the Bi4Ti3O12 impurity phase. researchgate.net

In thin film fabrication, the annealing temperature is a critical variable.

Low Temperatures: Films annealed at temperatures below 550°C may remain amorphous. researchgate.net Homogeneous and crack-free Bi2Ti2O7 thin films have been prepared by chemical solution deposition with a relatively low crystallization temperature of about 500°C. researchgate.netresearchgate.net

Optimal Temperatures: For AACVD-produced films, post-deposition annealing at 600°C for an extended period (12 hours) is effective for achieving phase-pure, crystalline Bi2Ti2O7. researchgate.netdaneshyari.com Epitaxial films grown via spin-coating show stability up to 900°C. rsc.orgrsc.org

High Temperatures: At temperatures between 850°C and 1150°C, the Bi2Ti2O7 phase can transform into mixed phases of Bi4Ti3O12 and Bi2Ti4O11. researchgate.netresearchgate.net For sputtered films, annealing above 800°C leads to the inclusion of the Bi4Ti3O12 phase. aip.org

The substrate can also influence the stability window of the pyrochlore phase, as observed in films grown on sapphire. aip.org This highlights the intricate relationship between processing conditions and the final properties of the Bi2Ti2O7 material.

Effect of Annealing Temperature on Bi2Ti2O7 Phase
Temperature Range Observed Phase/Effect
< 550°CFilms may remain amorphous. researchgate.net
~470°COptimal for pure phase via co-precipitation. researchgate.netresearchgate.net
500°C - 600°CCrystallization of phase-pure Bi2Ti2O7 thin films. researchgate.netresearchgate.net
800°C - 1150°CTransformation to Bi4Ti3O12 and Bi2Ti4O11 phases. researchgate.netaip.orgresearchgate.net
Up to 900°CEpitaxial films on YSZ remain stable. rsc.orgresearchgate.net

Identification and Mitigation of Secondary/Impurity Phases (e.g., Bi₄Ti₃O₁₂, Bi₁₂TiO₂₀, TiO₂)

The synthesis of phase-pure bismuth titanium oxide (Bi₂Ti₂O₇) is often complicated by the co-formation of thermodynamically stable secondary phases from the Bi₂O₃-TiO₂ system. The most commonly encountered impurities include the Aurivillius phase Bi₄Ti₃O₁₂ and the sillenite (B1174071) phase Bi₁₂TiO₂₀, as well as unreacted precursor oxides like TiO₂. researchgate.netmmu.ac.uk The presence of these phases can significantly alter the material's properties, making their identification and control a critical aspect of the synthesis process.

Identification of Impurity Phases

The primary and most definitive technique for identifying crystalline impurity phases in Bi₂Ti₂O₇ samples is X-ray Diffraction (XRD). Each crystalline phase possesses a unique diffraction pattern, allowing for the clear identification of Bi₂Ti₂O₇ alongside impurities such as Bi₄Ti₃O₁₂ and Bi₁₂TiO₂₀ by comparing the experimental data with standard patterns from crystallographic databases. researchgate.netmmu.ac.uk For instance, the presence of Bi₄Ti₃O₁₂ is often noted in XRD patterns when synthesis conditions are not optimized. researchgate.net Raman spectroscopy is another powerful tool used to identify the vibrational modes characteristic of different bismuth titanate polymorphs, providing complementary information on the phase composition of the synthesized material. mmu.ac.uk

Mitigation Strategies

The formation of pure Bi₂Ti₂O₇, free from secondary phases, is highly dependent on the synthesis parameters. Careful control over these conditions is the key to mitigating impurity formation.

Temperature Control: Annealing and calcination temperatures are critical variables. The pyrochlore Bi₂Ti₂O₇ phase can be metastable, and its formation is often highly temperature-sensitive. dtu.dk Research using a co-precipitation route has shown that the pure Bi₂Ti₂O₇ phase may only be obtainable within a very narrow temperature window of around 470°C. At temperatures above 650°C, the Bi₂Ti₂O₇ pyrochlore phase can become metastable. dtu.dk In other methods, such as magnetron co-sputtering, annealing at 500°C can lead to the formation of both Bi₁₂TiO₂₀ and Bi₄Ti₃O₁₂, with the latter becoming more prominent at 600°C. mmu.ac.uk

Stoichiometric Control: Precise control of the bismuth-to-titanium (Bi/Ti) molar ratio in the precursor mixture is essential for achieving phase purity. krasheninnikov.denih.gov Deviations from the ideal 1:1 Bi:Ti ratio for Bi₂Ti₂O₇ can promote the growth of other bismuth titanate phases that are stable at different stoichiometric ratios, such as the Bi-rich Bi₁₂TiO₂₀ or the Ti-rich Bi₄Ti₃O₁₂. researchgate.net For example, a solvothermal method successfully produced phase-pure Bi₂Ti₂O₇ by using a specific bismuth nitrate to tetrabutyl titanate molar ratio of 0.4:1. researchgate.net

Choice of Synthesis Method: The selected synthetic route profoundly influences the final phase composition.

Co-precipitation: This method, when combined with subsequent microwave sintering, has been demonstrated to produce dense, phase-pure Bi₂Ti₂O₇ ceramic pellets with no detectable secondary phases. acs.org

Solvothermal/Hydrothermal: These methods offer good control over crystallization. Hydrothermal synthesis has been shown to produce nearly single-phase materials at temperatures around 200°C, significantly lower than solid-state methods, and can sometimes avoid the formation of intermediate Bi₂Ti₂O₇ phases when targeting other titanates. researchgate.net

Chemical Solution Deposition: This technique can produce Bi₂Ti₂O₇ thin films at relatively low crystallization temperatures (around 500°C), but higher firing temperatures can lead to the formation of other phases. researchgate.net

Solid-State Reaction: While a common method, it often requires higher temperatures and can lead to difficulties in controlling stoichiometry, making impurity formation more likely. rsc.org

The following table summarizes the conditions that can lead to the formation of common impurities and the strategies employed to mitigate them.

Impurity PhaseFormation ConditionsMitigation StrategiesReferences
Bi₄Ti₃O₁₂ (Bismuth Titanate)Non-optimal annealing temperatures (e.g., 500-600°C in some methods); deviation from 1:1 Bi:Ti stoichiometry; can be a stable phase at higher temperatures (>650°C) where Bi₂Ti₂O₇ is metastable.Strict temperature control (e.g., specific narrow windows like ~470°C in co-precipitation); precise stoichiometric control of precursors; use of methods like co-precipitation followed by microwave sintering. researchgate.netmmu.ac.ukdtu.dk
Bi₁₂TiO₂₀ (Bismuth Titanate Sillenite)Forms alongside Bi₄Ti₃O₁₂ at certain annealing temperatures (e.g., 500°C); can result from solid-state and sol-gel methods with specific precursor ratios.Precise control over annealing temperature and precursor stoichiometry; choice of synthesis route (e.g., solvothermal methods). mmu.ac.ukrsc.orgresearchgate.net
TiO₂ (Titanium Dioxide)Incomplete reaction of titanium precursors; incorrect Bi/Ti molar ratio leading to an excess of titanium.Ensuring correct stoichiometric ratio of Bi:Ti precursors; optimizing reaction time and temperature to ensure complete reaction; post-synthesis purification methods like selective washing or filtration. researchgate.netosti.govpeijinchem.com

Crystallographic and Structural Investigations of Bi2ti2o7

Pyrochlore (B1171951) Crystal Structure (Fd-3m Space Group)

Bismuth titanium oxide crystallizes in the cubic pyrochlore structure, which belongs to the Fd-3m space group. researchgate.net This structure is a defining feature of Bi₂Ti₂O₇ and is responsible for many of its interesting properties. The pyrochlore structure can be visualized as two interpenetrating networks: a framework of corner-sharing TiO₆ octahedra and a tetrahedral A₂O' sublattice. researchgate.net The stoichiometric material forms a pale yellow cubic pyrochlore phase. Time-of-flight powder neutron diffraction studies have confirmed the Fd-3m space group with a lattice parameter of approximately 10.37949 Å at ambient temperature. researchgate.net

The ideal pyrochlore structure, with the general formula A₂B₂O₇, is composed of a network of corner-sharing B-site cation octahedra (B₂O₆). The A-site cations and the remaining oxygen atoms (O') form an interpenetrating cuprite-like A₂O' tetrahedral network. In this idealized framework, the atomic positions are highly symmetric. The flexibility of this structure allows for considerable variation in chemical composition through substitutions at both cation sites and the presence of anion vacancies, leading to a wide range of physicochemical properties. researchgate.net

In Bi₂Ti₂O₇, the larger bismuth (Bi³⁺) cations occupy the A-sites, which are located within distorted cubic sites formed by the oxygen atoms of the A₂O' and B₂O₆ sublattices. researchgate.netwhiterose.ac.uk The smaller, more highly charged titanium (Ti⁴⁺) cations occupy the B-sites, situated at the center of the corner-sharing octahedra. researchgate.net This arrangement is typical for pyrochlore compounds. However, studies have indicated that Bi₂Ti₂O₇ can be prone to bismuth and oxygen deficiencies, leading to non-stoichiometric compositions such as Bi₁.₇₄Ti₂O₆.₆₂. whiterose.ac.uk

The pyrochlore structure contains two distinct oxygen sites. The majority of the oxygen atoms, designated as O, are located at the 48f Wyckoff position and form the vertices of the TiO₆ octahedra. researchgate.netresearchgate.net The remaining oxygen atoms, denoted as O', occupy the 8a or 8b Wyckoff position and are part of the A₂O' network. researchgate.netwhiterose.ac.ukresearchgate.net This structural arrangement can be expressed as A₂B₂O₆O' to emphasize the two oxygen environments. Positional disorder has been observed not only at the bismuth site but also in the O' oxide site. researchgate.net

Table 1: Crystallographic Data for Bi₂Ti₂O₇
ParameterValueReference
Crystal SystemCubic researchgate.net
Space GroupFd-3m researchgate.net
Lattice Constant (a)~10.37949 Å researchgate.net
A-site CationBi³⁺ researchgate.net
B-site CationTi⁴⁺ researchgate.net
O Wyckoff Position48f researchgate.netresearchgate.net
O' Wyckoff Position8a or 8b researchgate.netwhiterose.ac.ukresearchgate.net

Non-Stoichiometry and Defect Chemistry

The chemical and physical properties of Bi₂Ti₂O₇ are often challenging to control due to difficulties in maintaining stoichiometry during synthesis. researchgate.net This frequently results in non-stoichiometric compounds with inherent defects.

A common form of non-stoichiometry in bismuth titanate is a deficiency in bismuth. Experimental and theoretical studies have shown that a non-stoichiometric phase with the general formula Bi₂₋ₓTi₂O₇₋₁.₅ₓ, where x is approximately 0.25, is often the primary and most thermodynamically stable product. rsc.org This indicates a significant deviation from the ideal Bi:Ti ratio of 1:1. Research as early as 2003 pointed out that single-phase Bi₂Ti₂O₇ often exhibits bismuth deficiency and an excess of titanium. researchgate.net The formation of such bismuth-deficient structures is a key aspect of the material's defect chemistry.

The formation of oxygen vacancies is intrinsically linked to the non-stoichiometry in Bi₂Ti₂O₇, particularly bismuth deficiency. To maintain charge neutrality in a bismuth-deficient lattice, oxygen vacancies are created. The concentration of these vacancies is directly related to the extent of bismuth deficiency. Defect engineering, specifically the creation of oxygen vacancies, is considered a promising strategy to enhance the material's properties, such as its photocatalytic activity. nih.govresearchgate.net The presence of oxygen vacancies can modify the electronic band structure and light absorption characteristics of the material. researchgate.net Studies have shown that subsequent thermal annealing in an oxygen-containing atmosphere can be used to control the concentration of oxygen vacancies in the crystal structure. arxiv.org

Advanced Structural Characterization Techniques

Powder X-ray diffraction (XRD) is a fundamental technique for the structural characterization of Bi₂Ti₂O₇. It is used to identify the crystalline phases present, determine lattice parameters, and assess the purity of synthesized materials. soton.ac.ukacs.org The XRD patterns of Bi₂Ti₂O₇ typically show a cubic pyrochlore phase. soton.ac.uk

Rietveld refinement is a powerful method used in conjunction with XRD to obtain detailed structural information. wikipedia.org This technique involves fitting a calculated diffraction profile to the experimental data, allowing for the refinement of various crystallographic parameters. wikipedia.org For Bi₂Ti₂O₇, Rietveld analysis of XRD data has been instrumental in confirming the pyrochlore structure and determining parameters such as lattice constants, atomic positions, and site occupancies. researchgate.net It has also been used to quantify the degree of bismuth deficiency and the associated lattice distortions. The precision of the Rietveld method allows for the detection of subtle structural changes resulting from non-stoichiometry and defects. rruff.info

Interactive Table: Representative Lattice Parameters of Bi₂Ti₂O₇ from Rietveld Refinement

Sample DescriptionSpace GroupLattice Constant (a) in ÅReference
Stoichiometric Bi₂Ti₂O₇ (ambient temperature)Fd-3m10.37949(4) soton.ac.uk
Bi₂Ti₂O₇ Nanowire (optimized)Fd-3m10.467 aip.org
Bi₂Ti₂O₇ Nanowire (optimized)Fd-3m10.492 aip.org

Time-of-Flight Powder Neutron Diffraction Studies

Time-of-flight (TOF) powder neutron diffraction is a powerful technique for determining the crystal structure of materials, particularly for locating light atoms like oxygen in the presence of heavy atoms like bismuth. Several studies have utilized this method to probe the structure of Bi₂Ti₂O₇.

Rietveld refinement of neutron powder diffraction data has been a common approach. In one study, sol-gel derived Bi₂Ti₂O₇ powder was analyzed, and the refinement confirmed the majority phase to be Bi₂Ti₂O₇ with a cubic pyrochlore structure belonging to the Fd-3m space group. aip.org The lattice constant was determined to be 10.3735(3) Å. aip.org However, this study also identified the presence of minor secondary phases, including Bi₄Ti₃O₁₂, Bi₁₂TiO₂₀, and others. aip.org

Neutron scattering is particularly advantageous for studying disorder. Investigations into pyrochlore structures have revealed that they can adopt a disordered fluorite-type structure under certain conditions. nih.gov Neutron total scattering has shown that this disordered state can consist of local orthorhombic structural units. nih.gov While these studies provide a general understanding of disorder in pyrochlores, specific TOF neutron diffraction studies focusing solely on the disorder in Bi₂Ti₂O₇ are less common in the reviewed literature.

In the broader context of pyrochlore oxides with the general formula A₂B₂O₇, neutron diffraction has been used to study structural parameters over wide temperature ranges. researchgate.net These studies help in characterizing cation ordering and bond lengths, which are essential for understanding the structural stability and properties of compounds like Bi₂Ti₂O₇. researchgate.net For instance, studies on other pyrochlores like Yb₂Ti₂O₇ have used Rietveld refinements of neutron powder diffraction data to reveal details such as "stuffed" pyrochlore structures where some B-site cations are substituted by A-site cations. usherbrooke.ca

Table 1: Crystallographic Data from Powder Neutron Diffraction Studies of Bi₂Ti₂O₇

ParameterValueReference
Crystal SystemCubic aip.org
Space GroupFd-3m aip.org
Lattice Constant (a)10.3735(3) Å aip.org
Noted ImpuritiesBi₄Ti₃O₁₂, Bi₁₂TiO₂₀ aip.org

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) provides precise information about the atomic positions within a crystal lattice. For Bi₂Ti₂O₇, SCXRD studies have been instrumental in confirming its fundamental structure and revealing subtle but important deviations from the ideal pyrochlore arrangement.

Recent research has focused on the growth of large, impurity-free single crystals of Bi₂Ti₂O₇ to enable detailed structural analysis. acs.org A study published in 2020 reported the successful growth of such crystals and confirmed their cubic symmetry with the space group Fd-3m at room temperature. acs.org A key finding from this single crystal analysis was the displacive disorder in the bismuth sublattice. acs.org The Bi³⁺ cations were found to be shifted from the highly symmetric 16c Wyckoff position to a 96g position. acs.org This displacement is attributed to the stereochemical activity of the Bi³⁺ lone pair of electrons.

The crystal structure can be visualized as a network of corner-sharing TiO₆ octahedra, with the bismuth and a portion of the oxygen atoms (O1) forming a separate interconnected network. acs.org The Ti-O bond lengths within the octahedra are uniform, while the Bi-O distances vary due to the displacement of the Bi atoms. This displacement leads to the formation of interconnected Bi-atom tetrahedra. acs.org

It is important to note that the synthesis method can influence the final structure. While the pyrochlore structure is generally observed, some synthesis techniques may lead to the formation of other bismuth titanate phases.

Table 2: Key Findings from Single Crystal X-ray Diffraction of Bi₂Ti₂O₇

FindingDescriptionReference
Crystal SymmetryCubic acs.org
Space GroupFd-3m acs.org
Displacive DisorderBi³⁺ cations are shifted from the 16c to the 96g Wyckoff position. acs.org
Structural MotifInterconnected network of corner-sharing TiO₆ octahedra. acs.org
Bismuth SublatticeForms a network of interconnected tetrahedra due to Bi³⁺ displacement. acs.org

Electron Diffraction (e.g., TEM, SAED)

Electron diffraction techniques, such as those performed in a Transmission Electron Microscope (TEM) and Selected Area Electron Diffraction (SAED), are invaluable for studying the crystallography of materials at the nanoscale. These methods are particularly useful for identifying phases and determining the crystal structure of very small regions of a sample.

For Bi₂Ti₂O₇, TEM and SAED have been used to characterize the crystallinity and phase purity of materials synthesized through various routes, such as sol-gel methods and solvothermal synthesis. For instance, SAED patterns can confirm the crystalline nature of nanoparticles and provide information about their crystallographic orientation. In studies of bismuth nanoparticles, a precursor in some synthesis routes, SAED patterns have been used to identify the crystal structure. researchgate.net

In the context of Bi₂Ti₂O₇, electron diffraction is often used in conjunction with other techniques like X-ray diffraction (XRD) to provide a comprehensive structural characterization. While detailed analyses of SAED patterns specifically for Bi₂Ti₂O₇ are often part of broader material characterization studies, they play a crucial role in confirming the successful synthesis of the desired pyrochlore phase at the nanoscale. For example, in the synthesis of nanostructured Bi₂Ti₂O₇, TEM is used to visualize the morphology, such as nanotubes, and SAED would be employed to confirm that these nanostructures possess the crystalline pyrochlore structure.

Table 3: Applications of Electron Diffraction in the Study of Bi₂Ti₂O₇

TechniqueApplicationReference
TEMVisualization of nanomaterial morphology (e.g., nanotubes, nanoparticles).
SAEDConfirmation of crystallinity and phase identification at the nanoscale. researchgate.net
Combined with XRDProvides a comprehensive structural characterization from bulk to nanoscale.

Electronic Band Structure and Charge Carrier Dynamics in Bi2ti2o7

First-Principles Density Functional Theory (DFT) Calculations

First-principles calculations based on Density Functional Theory (DFT) are a primary tool for investigating the electronic structure of Bi2Ti2O7. These computational methods allow for a detailed understanding of the material's properties at a quantum-mechanical level.

The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. For materials like Bi2Ti2O7, several functionals are employed to model their complex electronic interactions.

It is well-established that standard DFT calculations using local or semilocal functionals, such as the Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA), often fail to predict the correct band gap energy for many semiconductor systems, frequently underestimating the experimental values. nih.gov This underestimation can range from 33% to over 42% for some oxides. nih.gov

To overcome this limitation, more advanced, non-local approaches are necessary. nih.gov These include:

Hybrid Functionals (e.g., HSE06): The Heyd-Scuseria-Ernzerhof (HSE) hybrid functional incorporates a fraction of exact Hartree-Fock exchange, which helps to correct the self-interaction error inherent in semilocal functionals. nih.govaps.org This method generally provides a more accurate description of band gaps and lattice constants. nih.gov

DFT+U: This approach adds an on-site Coulomb interaction term (the Hubbard U parameter) to specific orbitals, typically the d-states of transition metals or p-states of oxygen. nih.gov For titanates, applying the Hubbard correction to the Ti 3d states and O 2p states can improve the description of electron localization and significantly increase the calculated band gap, bringing it closer to experimental observations. nih.gov The magnitude of the band gap is found to increase with the value of the Hubbard parameter U. nih.gov

These advanced methods are crucial for obtaining a reliable theoretical model of the electronic properties of complex oxides like Bi2Ti2O7. nih.govaps.org

Due to the presence of bismuth, a heavy element with a high atomic number (Z=83), relativistic effects play a significant role in determining the electronic structure of Bi2Ti2O7. uclouvain.be The most important of these is spin-orbit coupling (SOC), which describes the interaction between an electron's spin and its orbital motion. uclouvain.be

Including SOC in DFT calculations is essential for an accurate description of bismuth-containing materials. uclouvain.be The SOC interaction can induce splitting in the energy bands, particularly near the Fermi level, which can alter the size of the band gap and the effective mass of charge carriers. aps.org In some heavy-element systems, the influence of SOC is a dominant factor in defining the material's electronic properties and can lead to unique physical phenomena. aps.orguclouvain.be For instance, in the bismuth dimer, SOC creates molecular orbitals that are a mixture of bonding and non-bonding non-relativistic orbitals, which ultimately weakens the molecular bond. uclouvain.be

Electronic Band Gap Characteristics

The band gap is a critical parameter that defines the energy required to excite an electron from the valence band to the conduction band, thereby determining the material's optical absorption and electrical conductivity.

Studies indicate that bismuth titanate pyrochlore (B1171951) is a semiconductor with an indirect band gap. researchgate.netu-szeged.hu In an indirect band gap semiconductor, the minimum of the conduction band and the maximum of the valence band occur at different momentum vectors (k-vectors) in the Brillouin zone. This characteristic has important implications for its optical properties, as photon absorption to create an electron-hole pair must also involve a phonon to conserve momentum. The valence band in bismuth titanate is composed of hybrid orbitals of O 2p and Bi 6s, while the conduction band is mainly formed by Ti 3d orbitals. u-szeged.hu The presence of the dispersed Bi 6s orbital contributes to reducing the band gap compared to materials like TiO2, where the valence band is composed solely of O 2p orbitals. u-szeged.hu

The band gap of Bi2Ti2O7 has been determined through both experimental measurements and theoretical calculations. Experimental values are typically derived from the onset of absorption in UV-Vis spectroscopy.

Experimental studies on Bi2Ti2O7 crystals have estimated the band gap to be approximately 2.95 eV. researchgate.netcapes.gov.br Other reported experimental values from the literature are in a similar range, including 2.81 eV, 2.83 eV, and 3.00 eV. researchgate.net Theoretical calculations, depending on the functional used, aim to reproduce these values. As previously noted, standard GGA calculations would predict a lower value, while hybrid functionals like HSE06 or DFT+U approaches are tuned to better match experimental findings.

Determination Method Reported Band Gap (eV) Source(s)
Experimental (UV-Vis Spectroscopy)~2.95 researchgate.netcapes.gov.br
Experimental (Literature Review)2.81 - 3.00 researchgate.net
Theoretical (DFT-GGA)Underestimated vs. Experimental nih.gov
Theoretical (DFT+U, HSE06)More accurate, closer to experimental nih.gov

This table is interactive. You can sort and filter the data.

The electronic and optical properties of Bi2Ti2O7 can be significantly altered when the material is synthesized as a nanostructure, such as a nanowire. aip.org Theoretical studies using DFT have shown that it is possible to modify the band gap of Bi2Ti2O7 nanowires compared to the bulk material. aip.org

This band gap reduction is primarily attributed to surface effects. aip.org In nanowires, the high surface-to-volume ratio means that surface atoms play a much larger role. Calculations show that mid-band states are induced by the combination of oxygen and bismuth atoms on the nanowire surface. aip.org These surface states effectively cause the valence band maximum (VBM) to shift upwards, closer to the conduction band. aip.org This shift results in a notable narrowing of the band gap. aip.org

The consequence of this reduced band gap is a shift in the optical absorption edge towards the red-light region of the spectrum. aip.org This enhanced absorption of visible light explains why Bi2Ti2O7 one-dimensional nanostructures have been found experimentally to exhibit more excellent photoactivity than their bulk counterparts. aip.org

Electronic Density of States (DOS) Analysis

An analysis of the electronic density of states (DOS) provides insight into the distribution of energy levels that electrons can occupy within the material. This is crucial for determining the electronic and optical properties of Bi2Ti2O7.

Contributions of Bi, Ti, and O Orbitals to Valence and Conduction Bands

The electronic configuration of Bi2Ti2O7 is a result of the hybridization of atomic orbitals from its constituent elements: bismuth (Bi), titanium (Ti), and oxygen (O). The valence band (VB) is primarily formed by the hybridization of the O 2p orbitals and the Bi 6s orbitals. aip.org The presence of the Bi 6s orbitals in the valence band is significant as it shifts the valence band edge upwards, which contributes to a reduction in the band gap. aip.org

The conduction band (CB), on the other hand, is composed of the empty Ti 3d orbitals hybridized with Bi 6p states. aip.org This combination not only defines the lower boundary of the conduction band but also enhances the p-character of the CB, which can improve the electron transfer process. aip.org Theoretical calculations have shown that Bi2Ti2O7 is a direct band gap material, a characteristic that is beneficial for photocatalysis as it minimizes recombination losses during the transition of excited electrons from the valence band to the conduction band. aps.org

BandPrimary Orbital Contributions
Valence Band (VB) O 2p, Bi 6s
Conduction Band (CB) Ti 3d, Bi 6p

Mid-Band States and Their Origin (e.g., Oxygen Atoms, Bismuth Atoms on Surface)

The ideal electronic structure of Bi2Ti2O7 can be modified by the presence of mid-band states, which are energy levels located within the band gap. These states can arise from several sources, including surface defects and vacancies.

In nanostructured forms of Bi2Ti2O7, such as nanowires, mid-band states can be induced by the oxygen and bismuth atoms located on the surface. aps.org These surface-induced states can cause a shift in the valence band towards the conduction band, effectively reducing the band gap. aps.org

Another significant origin of mid-band states is the presence of oxygen vacancies (Vo). researchgate.net These vacancies are common defects in semiconductor materials and can introduce new energy levels within the band gap. researchgate.net The presence of these states can influence the material's light absorption and surface adsorption properties. researchgate.net The formation of these mid-band states has been confirmed by observations of a shift in the maximum absorption edge to a higher wavelength.

Charge Carrier Generation and Transport

The efficiency of Bi2Ti2O7 in applications such as photocatalysis is heavily dependent on the generation, separation, and transport of charge carriers.

Photogenerated Electron-Hole Pair Dynamics

Upon irradiation with light of sufficient energy, electrons in the valence band of Bi2Ti2O7 are excited to the conduction band, leaving behind positively charged "holes" in the valence band. This process creates electron-hole pairs, which are the primary charge carriers. The dynamics of these photogenerated pairs are critical to the material's photoactivity.

The generated electrons and holes can participate in redox reactions on the catalyst's surface. For instance, photogenerated electrons can react with adsorbed oxygen to produce superoxide (B77818) radicals (•O2−), while holes can react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH). wikipedia.org These highly reactive species are instrumental in the degradation of pollutants in photocatalytic applications. wikipedia.org The efficient generation and separation of these electron-hole pairs are key to enhancing photocatalytic efficiency. wikipedia.org

Effective Electron and Hole Masses

The effective mass of an electron or hole in a crystal lattice is a measure of how it responds to an external electric field. It is determined by the curvature of the electronic band structure. A lower effective mass generally corresponds to higher charge carrier mobility.

For Bi2Ti2O7, theoretical calculations have indicated low effective masses for the charge carriers. wikipedia.org This characteristic is advantageous for photocatalysis as it implies that the photogenerated electrons and holes can move more freely through the crystal lattice to the surface reaction sites, thus enhancing the photocatalytic activity. wikipedia.org

Charge CarrierEffective MassImplication for Photocatalysis
Electron Low (Calculated)High mobility, enhanced transport to surface
Hole Low (Calculated)High mobility, enhanced transport to surface

Factors Influencing Charge Separation and Recombination Rates

The rapid recombination of photogenerated electron-hole pairs is a primary factor that limits the efficiency of many photocatalysts. researchgate.net Several factors can influence the rates of charge separation and recombination in Bi2Ti2O7.

The formation of heterojunctions with other semiconductors, such as CaTiO3, can create an internal electric field at the interface. wikipedia.org This electric field promotes the transfer and segregation of photogenerated charge carriers, thereby improving charge separation and reducing recombination. wikipedia.org The modification of Bi2Ti2O7 with metal nanoparticles, like bismuth, can also enhance charge separation through the surface plasmon resonance (SPR) effect and by acting as an electron sink. wikipedia.org

Optical Properties and Photocatalytic Performance of Bi2ti2o7

Light Absorption Characteristics

The optical properties of Bismuth titanium oxide (Bi2Ti2O7), particularly its ability to absorb light, are fundamental to its photocatalytic activity. Analysis of its light absorption characteristics reveals how it can be harnessed for applications driven by light, especially visible light.

UV-Vis Absorption Spectra Analysis

The light absorption properties of Bi2Ti2O7 are typically investigated using UV-Visible (UV-Vis) diffuse reflectance spectroscopy. The onset of the absorption spectrum provides an estimation of the material's band gap energy. For Bi2Ti2O7 crystals with a pyrochlore (B1171951) structure, the band gap has been estimated to be approximately 2.95 eV, as determined from the onset of the UV-Vis absorption spectra. researchgate.net Another study on Bi2Ti2O7 thin films derived a band-gap energy of about 3.1 eV. aip.org Theoretical calculations based on density functional theory (DFT) have determined a direct band gap of 2.6 eV for stoichiometric bismuth titanate pyrochlore (BTO). utoledo.edu Further experimental results for thin films produced by aerosol-assisted chemical vapor deposition showed a direct band gap of 2.74 eV. researchgate.net

The variation in reported band gap values can be attributed to differences in synthesis methods, material form (e.g., bulk, thin film, nanoparticles), and crystallinity. For instance, Bi2Ti2O7 synthesized via a co-precipitation method was found to have a band gap of 2.33 eV. researchgate.net It is generally accepted that Bi2Ti2O7 possesses a relatively narrow band gap compared to materials like titanium dioxide (TiO2), enabling it to absorb a portion of the visible light spectrum. researchgate.netutoledo.edu

Synthesis Method/FormBand Gap (eV)
Chemical Solution Decomposition (Crystals)~2.95
Metalorganic Decomposition (Thin Film)~3.1
Density Functional Theory (Theoretical)2.6
Aerosol Assisted Chemical Vapour Deposition (Thin Film)2.74
Co-precipitation (Nanoparticles)2.33

Absorption Edge Shifts (e.g., Red-Light Region Shift in Nanowires)

A significant aspect of the optical properties of Bi2Ti2O7 is the ability to tune its absorption edge, which is the wavelength at which the material begins to strongly absorb light. A shift of this edge towards longer wavelengths (a "red shift") indicates a narrowing of the band gap and an enhanced ability to absorb visible light.

Theoretical studies on Bi2Ti2O7 nanowires have shown that their absorption edges can be shifted towards the red-light region. researchgate.netaip.orgaip.org This phenomenon is attributed to the electronic structure of the nanowires, where mid-band states induced by surface oxygen and bismuth atoms cause the valence band to shift closer to the conduction band, thereby reducing the band gap. researchgate.netaip.org Specifically, calculations have shown that while bulk Bi2Ti2O7 has an absorption onset at around 400 nm, nanowire models exhibit noticeable absorption in the 400–550 nm range. aip.org This red shift makes Bi2Ti2O7 nanowires promising candidates for photocatalytic applications that utilize solar energy. researchgate.netaip.org

Photocatalytic Activity Mechanisms

The photocatalytic activity of Bi2Ti2O7 is intrinsically linked to its electronic and optical properties. When the material absorbs light with energy equal to or greater than its band gap, it generates electron-hole pairs. These charge carriers can then participate in redox reactions on the catalyst's surface, leading to the degradation of pollutants or other chemical transformations.

Visible-Light-Driven Photocatalysis

Bi2Ti2O7 is recognized for its photocatalytic performance under visible light, a direct consequence of its relatively narrow band gap. researchgate.netsemanticscholar.org The ability to utilize visible light, which constitutes a significant portion of the solar spectrum, is a key advantage over wide-band-gap semiconductors like TiO2 that are primarily active under UV irradiation. d-nb.info The photocatalytic mechanism involves the generation of electron-hole pairs upon visible light absorption. These photogenerated carriers can then react with adsorbed species to produce reactive oxygen species, which are responsible for the degradation of organic pollutants.

The efficiency of visible-light photocatalysis in Bi2Ti2O7 can be influenced by factors such as synthesis method, morphology, and the presence of defects. For example, Bi2Ti2O7 synthesized by a co-precipitation method showed superior photocatalytic activity in degrading Rhodamine B under visible light compared to that synthesized by a solvothermal method, which was attributed to its larger surface area and specific morphology. semanticscholar.org

Synergistic Effects in Heterojunction Composites (e.g., Bi2Ti2O7/TiO2, BiOCl/Bi2Ti2O7)

To further enhance the photocatalytic efficiency of Bi2Ti2O7, it is often combined with other semiconductors to form heterojunction composites. This approach aims to improve charge separation and extend the light absorption range.

Bi2Ti2O7/TiO2 Heterojunctions : Composites of Bi2Ti2O7 and TiO2 have demonstrated enhanced photocatalytic activity under visible light. d-nb.infonih.gov In these heterostructures, the absorption spectrum is extended into the visible-light region compared to pure TiO2. nih.govresearchgate.net The enhanced performance is attributed to a synergistic effect between the two materials. d-nb.infonih.gov Upon visible light irradiation, Bi2Ti2O7 gets excited, and the photogenerated electrons can transfer to the conduction band of TiO2, promoting efficient separation of electron-hole pairs. d-nb.info This effective charge separation reduces the recombination rate of charge carriers, leading to a higher quantum yield for the photocatalytic process. nih.gov

BiOCl/Bi2Ti2O7 Heterojunctions : The formation of a heterojunction between BiOCl and Bi2Ti2O7 has also been shown to result in enhanced visible-light photocatalytic activity. rsc.org Compared to pure BiOCl, the BiOCl/Bi2Ti2O7 composites exhibit an extended absorption spectrum into the visible light region. rsc.org The enhanced photocatalytic properties are attributed to the effective separation of photogenerated electrons and holes at the heterojunction interface. rsc.org

Role of Internal Electric Fields at Heterojunction Interfaces

A key factor contributing to the enhanced photocatalytic activity in Bi2Ti2O7-based heterojunctions is the formation of an internal electric field at the interface between the two semiconductor materials. nih.gov This electric field arises from the difference in the Fermi levels of the two materials when they are brought into contact. researchgate.netrsc.org

In a p-n heterojunction, for instance, the internal electric field is directed from the n-type to the p-type semiconductor. researchgate.netrsc.org This built-in field plays a crucial role in promoting the separation and transfer of photogenerated charge carriers. researchgate.netrsc.org Under illumination, the electric field drives the photogenerated electrons and holes in opposite directions, effectively suppressing their recombination. nih.govrsc.org For example, in a Bi2Ti2O7/TiO2 heterostructure, the internal electric field facilitates the migration of photogenerated electrons from Bi2Ti2O7 to TiO2, leading to an efficient charge separation. d-nb.infonih.gov This enhanced separation of charge carriers, driven by the photoinduced potential at the heterojunction, is a primary reason for the improved photocatalytic performance of these composite materials. nih.gov

Influence of Oxygen Vacancies and Other Defects on Photocatalytic Efficiency

The photocatalytic activity of Bi2Ti2O7 is profoundly influenced by the presence of intrinsic and engineered defects, particularly oxygen vacancies. These vacancies can act as trapping sites for photogenerated electrons, which can suppress the recombination of electron-hole pairs, a primary limiting factor in photocatalysis. The introduction of oxygen vacancies can also modulate the electronic band structure, potentially narrowing the band gap and extending the light absorption range of the material into the visible spectrum.

In composite systems, such as Bi2Ti2O7/CaTiO3 heterojunctions, the presence of oxygen vacancies has been shown to synergistically enhance photocatalytic efficiency. For instance, calcination of Bi2Ti2O7/CaTiO3 composites at 600 °C was found to increase the photocatalytic nitrogen monoxide (NO) removal efficiency from 58% to 78% under visible light. researchgate.net This enhancement is attributed to the combined effect of the S-scheme heterojunction and the oxygen vacancies, as confirmed by electron spin resonance (ESR) and X-ray photoelectron spectroscopy (XPS) analysis. researchgate.net The oxygen vacancies not only improve light absorption but also facilitate the adsorption of reactant molecules.

However, the role of defects is complex. While they can serve as active sites and promote charge separation, they can also act as recombination centers if their concentration is too high or their energy levels are not appropriately located within the band gap. uq.edu.au Theoretical and experimental studies on other bismuth-based oxides have shown that the location of the oxygen vacancy (e.g., adjacent to a Bi or Sn atom in Bi2Sn2O7-x) can determine whether it will be beneficial or detrimental to photocatalytic activity. uq.edu.au

Enhanced Charge Separation through Interfacial Transfer Dynamics

Efficient separation of photogenerated electron-hole pairs is crucial for high photocatalytic performance. In Bi2Ti2O7-based materials, this is often achieved by creating heterojunctions with other semiconductors or by loading with metallic nanoparticles. These interfaces create built-in electric fields that drive the separation of charges, thereby increasing their lifetime and availability to participate in redox reactions.

The formation of a Z-scheme or S-scheme heterojunction is a particularly effective strategy. For example, a Bi2Ti2O7/CaIn2S4 Z-scheme heterojunction demonstrated a 98.58% degradation of crystal violet within 15 minutes under visible light, significantly outperforming the individual components. wu.ac.th This superior activity is a direct result of enhanced charge separation at the interface. wu.ac.th Similarly, in a Bi2Ti2O7/CaTiO3 S-scheme heterojunction, the internal electric field promotes the migration of photogenerated electrons, leading to more efficient charge separation. researchgate.net

Loading Bi2Ti2O7 with metallic bismuth (Bi) nanoparticles offers another avenue for enhanced charge separation. The surface plasmon resonance (SPR) effect induced by the Bi nanospheres improves the separation of electron-hole pairs and increases the absorption of visible light. bohrium.com This results in a significant boost in photocatalytic activity, as demonstrated by the increased removal of NO from 25% for the bare Bi2Ti2O7/CaTiO3 to 64% for the Bi-loaded composite under visible light. bohrium.com The metallic Bi acts as an electron sink, effectively capturing photogenerated electrons and promoting the generation of reactive oxygen species. bohrium.com

Photocatalytic Applications and Degradation Studies

The enhanced photocatalytic properties of Bi2Ti2O7 have been explored in various applications, primarily focused on environmental remediation and renewable energy generation.

Degradation of Organic Pollutants (e.g., Rhodamine B, Methyl Orange, Ciprofloxacin)

Bi2Ti2O7 and its composites have proven to be effective photocatalysts for the degradation of a range of organic pollutants in water. These pollutants are often refractory to conventional wastewater treatment methods.

The degradation of dyes such as Rhodamine B (RhB) and Methyl Orange (MO) has been a common benchmark for testing the photocatalytic activity of Bi2Ti2O7. A Bi2Ti2O7/Bi4Ti3O12 composite, for instance, has demonstrated excellent performance in degrading both RhB and MO under simulated solar light. researchgate.net Bismuth titanate heterophase materials have also shown high efficiency, degrading 98% of RhB in 240 minutes. wu.ac.th In some cases, Bi2Ti2O7 has exhibited higher photocatalytic activity for the decolorization of methyl orange than the widely used commercial photocatalyst Degussa P-25 (a form of TiO2). capes.gov.br

The degradation of antibiotics, such as ciprofloxacin (B1669076) (CIP), is another significant application. The piperazine (B1678402) moiety of the ciprofloxacin molecule is often the primary site of attack by the photogenerated reactive species. springerprofessional.de Bismuth-based photocatalysts have been shown to effectively break down ciprofloxacin under visible light irradiation. nih.gov

Below is a table summarizing the photocatalytic degradation of various organic pollutants by Bi2Ti2O7-based materials.

PhotocatalystPollutantDegradation EfficiencyIrradiation Time (min)Light SourceReference
Bi2Ti2O7/Bi4Ti3O12Rhodamine BHighNot specifiedSimulated Solar researchgate.net
Bi2Ti2O7/Bi4Ti3O12Methyl OrangeHighNot specifiedSimulated Solar researchgate.net
Bismuth Titanate HeterophaseRhodamine B98%240Not specified wu.ac.th
Bi2Ti2O7Methyl OrangeHigher than P-25Not specifiedNot specified capes.gov.br
BiOBrCiprofloxacinHigh60Visible Light springerprofessional.de

Solar-Assisted Water Splitting Reactions

The production of hydrogen (H2) from water using solar energy is a promising clean energy technology. Bi2Ti2O7 has been investigated for its potential in photocatalytic water splitting due to its suitable band edge positions for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). researchgate.net

Potential as a TiO2 Substitute in Dye-Sensitized Solar Cells

Titanium dioxide (TiO2) is the most common semiconductor used in dye-sensitized solar cells (DSSCs). However, its wide band gap (around 3.2 eV for anatase) limits its absorption to the ultraviolet region of the solar spectrum. Bi2Ti2O7, with its narrower band gap (around 2.8-2.95 eV), can absorb a larger portion of the visible light, making it a potential candidate to either replace or be used in conjunction with TiO2 in DSSCs. researchgate.netcapes.gov.br

The use of Bi2Ti2O7 in DSSCs is still an emerging area of research. The principle relies on the dye, adsorbed onto the semiconductor surface, absorbing light and injecting an electron into the conduction band of the Bi2Ti2O7, which then travels through the external circuit to produce an electric current. The narrower band gap of Bi2Ti2O7 could potentially lead to better light harvesting and improved cell efficiency. Research into composite films, such as TiO2/Bi5O7I, has shown that the addition of a bismuth-based compound can decrease the bandgap energy and enhance the photovoltaic performance of the DSSC.

Characterization of Photocatalytic Performance

A comprehensive characterization of Bi2Ti2O7 is essential to understand its structure-property relationships and to evaluate its photocatalytic performance. A variety of techniques are employed for this purpose.

Structural and Morphological Characterization:

X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and crystallite size of the Bi2Ti2O7 material. capes.gov.br

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle size, and shape of the synthesized photocatalyst. capes.gov.br

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): Offer detailed insights into the microstructure, lattice fringes, and the nature of interfaces in composite materials. capes.gov.br

Optical and Electronic Properties:

UV-Vis Diffuse Reflectance Spectroscopy (DRS): Used to determine the light absorption properties and to estimate the band gap energy of the semiconductor. capes.gov.br

Photoluminescence (PL) Spectroscopy: Provides information about the separation and recombination of photogenerated electron-hole pairs. A lower PL intensity generally indicates a more efficient charge separation.

Electrochemical Impedance Spectroscopy (EIS): Helps in understanding the charge transfer resistance at the semiconductor-electrolyte interface.

Photocatalytic Activity Evaluation:

The photocatalytic performance is typically assessed by monitoring the degradation of a model pollutant (e.g., dye or antibiotic) over time under a specific light source (e.g., UV, visible, or simulated solar light). The concentration of the pollutant is often measured using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

The following table lists some of the key characterization techniques and the information they provide for Bi2Ti2O7.

Characterization TechniqueInformation ObtainedReference
X-ray Diffraction (XRD)Crystal structure, phase purity capes.gov.br
Scanning Electron Microscopy (SEM)Morphology, particle size capes.gov.br
Transmission Electron Microscopy (TEM)Microstructure, lattice fringes capes.gov.br
UV-Vis Diffuse Reflectance SpectroscopyBand gap energy, light absorption capes.gov.br
Photoluminescence (PL) SpectroscopyCharge separation efficiency
Electrochemical Impedance Spectroscopy (EIS)Charge transfer resistance

Photocurrent Density Measurements

Photocurrent density is a critical parameter for evaluating the efficiency of photo-to-electron conversion in a photocatalytic material. A higher photocurrent response under illumination indicates a more effective separation and transfer of photogenerated electron-hole pairs, which is essential for robust photocatalytic activity.

The photocurrent generation in Bismuth titanium oxide (Bi2Ti2O7) is influenced by its morphology and structure. Studies on Bi2Ti2O7 thin films have demonstrated their capacity to generate photocurrent densities, with some measurements reaching up to 1.8 μA cm−² . This capability makes them suitable for photoelectrochemical cell applications .

Research comparing different nanostructures of Bi2Ti2O7 has shown significant variations in performance. For instance, Bi2Ti2O7 quantum dots (BTO-Q) exhibit a higher photocurrent density than their leafy nanosheet counterparts (BTO-S) escholarship.org. This enhancement suggests that under photo illumination, energy is more effectively converted into free electrons and holes in the quantum dot structure, leading to a superior electron-hole separation efficiency escholarship.org. Furthermore, composite materials incorporating Bi2Ti2O7, such as Bi2O2.7/Bi2Ti2O7 nanoflowers, have shown even more improved photocurrents, reaching up to 12.47 μA/cm², highlighting the role of heterostructures and morphology in boosting performance researchgate.net. The transient photocurrent response is a key indicator of charge separation; a higher and more stable current implies a lower recombination rate of charge carriers.

Table 1: Photocurrent Density of Different Bi2Ti2O7-based Materials

Material Photocurrent Density (μA/cm²) Reference
Bi2Ti2O7 Thin Film up to 1.8
Bi2Ti2O7 Quantum Dots (BTO-Q) Higher than BTO-S escholarship.org
Bi2O2.7/Bi2Ti2O7 Nanoflower 12.47 researchgate.net

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the charge transfer kinetics at the electrode-electrolyte interface of a photocatalyst mdpi.com. In the context of photocatalysis, EIS is typically used to measure the charge-transfer resistance (Rct). The resulting data is often visualized in a Nyquist plot, where the radius of the semicircle arc corresponds to the charge-transfer resistance. A smaller arc radius signifies a lower resistance, indicating a more efficient separation of photogenerated electron-hole pairs and faster interfacial charge transfer.

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a technique that provides insights into the efficiency of charge carrier separation and recombination within a semiconductor photocatalyst youtube.com. When a photocatalyst absorbs photons with energy greater than its band gap, electrons are excited from the valence band to the conduction band, leaving holes behind. PL emission occurs when these excited electrons and holes recombine radiatively youtube.com.

A high PL intensity suggests a high rate of electron-hole recombination, which is generally detrimental to photocatalytic activity, as it reduces the number of charge carriers available to participate in redox reactions on the catalyst's surface youtube.comyoutube.com. Conversely, a lower PL intensity implies a more effective separation of charge carriers and a lower recombination rate, which typically correlates with higher photocatalytic efficiency.

Free Radical Scavenger Experiments

To identify the primary reactive species responsible for the degradation of pollutants in a photocatalytic process, free radical scavenger experiments are conducted. In these experiments, specific chemical agents, known as scavengers, are introduced into the reaction system to selectively quench certain reactive species, such as hydroxyl radicals (•OH), superoxide (B77818) radicals (•O2−), holes (h+), or electrons (e−). By observing the extent to which the photocatalytic degradation rate is inhibited in the presence of each scavenger, the role and importance of each reactive species can be determined.

For photocatalytic systems involving Bi2Ti2O7 and its composites, trapping experiments have been crucial in elucidating the reaction mechanism. For instance, in studies involving a Bi-BTO/CTO (Bismuth-Bi2Ti2O7/CaTiO3) composite, the addition of tert-butyl alcohol (TBA), potassium iodide (KI), and potassium dichromate (K2Cr2O7) significantly inhibited the removal of nitric oxide (NO) mdpi.com. This indicates that hydroxyl radicals (•OH), holes (h+), and electrons (e−) are all active species in the process mdpi.com. Other studies on Bi2Ti2O7/CaTiO3 composites identified superoxide radicals (•O2−) and holes (h+) as the principal reactive species involved in photocatalytic NO removal researchgate.net. The specific scavenger and its target radical are detailed in the table below.

Table 2: Common Scavengers and Their Target Reactive Species

Scavenger Target Reactive Species Reference(s)
tert-Butyl Alcohol (TBA) Hydroxyl Radical (•OH) mdpi.comresearchgate.net
Potassium Iodide (KI) Hole (h+) mdpi.comresearchgate.net
p-Benzoquinone (PBQ or BQ) Superoxide Radical (•O2−) mdpi.comresearchgate.net
Potassium Dichromate (K2Cr2O7) Electron (e−) mdpi.comresearchgate.net
Disodium ethylenediaminetetraacetate (B1237979) (EDTA-2Na) Hole (h+) researchgate.net
Methanol Hydroxyl Radical (•OH) nih.gov

Dielectric and Ferroelectric Behavior of Bi2ti2o7

Dielectric Response and Relaxation Phenomena

The dielectric response of Bi2Ti2O7 is characterized by distinct relaxation phenomena, which are observable through the temperature and frequency dependence of its dielectric permittivity.

Temperature and Frequency Dependent Dielectric Permittivity

The dielectric constant of Bi2Ti2O7 shows a marked dependence on both temperature and frequency. acs.org At room temperature and a frequency of 500 kHz, Bi2Ti2O7 exhibits a high dielectric permittivity of 115. acs.org In thin films, the dielectric constant has been measured to be around 140–150 at 1 MHz. aip.orgresearchgate.net Studies on Bi2Ti2O7 thin films have shown a dielectric constant of 118 and a dielectric loss of 0.07 at 100 KHz. tandfonline.com

The dielectric permittivity generally decreases with increasing frequency. rsc.org This behavior is typical of materials exhibiting dielectric relaxation. rsc.org For instance, at low frequencies, the dielectric constant is high but gradually decreases as the frequency rises, eventually reaching a plateau at higher frequencies. nih.gov This is attributed to the fact that various polarization mechanisms can contribute at lower frequencies, while at higher frequencies, only faster polarization processes like electronic polarization can keep up with the alternating electric field. nih.gov

Temperature also plays a crucial role. In Bi2Ti2O7 single crystals, a step-like anomaly in the dielectric permittivity that is dependent on frequency is observed around 220 K at a frequency of 1 kHz. tandfonline.comacs.org This frequency-dependent peak in dielectric permittivity is a hallmark of relaxor ferroelectrics.

Interactive Data Table: Dielectric Properties of Bi2Ti2O7

PropertyValueConditionsReference
Dielectric Constant115Room Temperature, 500 kHz acs.org
Dielectric Constant140-1501 MHz (Thin Film) aip.orgresearchgate.net
Dielectric Constant118100 KHz (Thin Film) tandfonline.com
Dielectric Loss0.07100 KHz (Thin Film) tandfonline.com

Low-Frequency and High-Temperature Dielectric Relaxation

A notable characteristic of Bi2Ti2O7 is the presence of a dielectric relaxation at low frequencies and relatively high temperatures. colab.wsresearchgate.net This relaxation is observed below 10 kHz and around 125 K. colab.wsresearchgate.net Such relaxation phenomena are often associated with thermally activated processes within the material. The increase in dielectric loss with frequency in thin films also points towards a true dielectric relaxation. aip.org

At high temperatures, the dielectric behavior is often influenced by space charge polarization and the mobility of charge carriers. In some perovskite systems, two distinct dielectric relaxations have been observed: a Debye-like relaxation at lower temperatures attributed to charge carriers trapped at oxygen vacancies, and a Maxwell-Wagner polarization relaxation at higher temperatures. kit.edu

Modeling Dielectric Relaxation (e.g., Arrhenius Equation, Vogel-Fulcher Relation)

To understand the dynamics of the observed dielectric relaxation, various models are employed. The Arrhenius equation is often used to describe thermally activated relaxation processes. researchgate.net For the low-frequency relaxation in Bi2Ti2O7, an Arrhenius fit yielded an activation energy of 0.162 eV and an attempt jump frequency of approximately 1 MHz. colab.wsresearchgate.net

However, in single crystals of Bi2Ti2O7, attempts to describe the dielectric relaxation using the Arrhenius equation did not yield physically meaningful parameters. acs.org Instead, the relaxation behavior was well-described by the empirical Vogel-Fulcher relation. tandfonline.comacs.org The Vogel-Fulcher model is characteristic of relaxor ferroelectrics and spin glasses, suggesting a more complex, cooperative freezing process of dipoles rather than a simple thermally activated process. acs.orgresearchgate.net The successful application of the Vogel-Fulcher law, which can be convoluted with a Gaussian distribution to model the dielectric loss data, highlights the relaxor nature of the material. psu.edu

Interactive Data Table: Dielectric Relaxation Parameters for Bi2Ti2O7

ModelParameterValueReference
ArrheniusActivation Energy0.162 eV colab.wsresearchgate.net
ArrheniusAttempt Jump Frequency~1 MHz colab.wsresearchgate.net
Vogel-FulcherApplicabilityWell-describes relaxation in single crystals tandfonline.comacs.org

Mechanisms of Dielectric Relaxation (e.g., Space Charge Polarization, Correlated Hopping of Bismuth Cations)

The underlying physical mechanisms responsible for the dielectric relaxation in Bi2Ti2O7 are multifaceted. One proposed mechanism is space charge polarization, where charge carriers accumulate at interfaces or grain boundaries within the material. colab.wsresearchgate.net This is particularly relevant in polycrystalline ceramics and at higher temperatures. The response is consistent with space charge polarization and not the result of dipolar or ionic disorder. colab.ws

Another significant mechanism, especially in the context of its relaxor-like behavior, is the correlated hopping of bismuth cations. acs.org The displacive disorder in the Bi-sublattice, as revealed by single-crystal X-ray diffraction, supports this idea. acs.org This hopping of Bi cations between different off-center positions can create fluctuating dipoles, leading to the observed dielectric relaxation. acs.org It is believed that chemical disorder, rather than atomic displacement alone, is the primary driver for dielectric relaxation in bismuth pyrochlores. colab.wsresearchgate.net

Relaxor-Like Ferroelectric Behavior

Bi2Ti2O7 does not exhibit a conventional ferroelectric phase transition but rather a relaxor-like behavior, which is characterized by a broad, frequency-dependent peak in the dielectric permittivity.

Evidence and Characteristics of Relaxor Crossover

The evidence for relaxor-like behavior in Bi2Ti2O7 is compelling. The frequency dispersion of the dielectric maximum, where the temperature of the maximum dielectric constant (T_m) increases with increasing frequency, is a classic signature of relaxor ferroelectrics. tandfonline.com This behavior has been clearly observed in Bi2Ti2O7. tandfonline.com

Furthermore, the successful fitting of the dielectric relaxation to the Vogel-Fulcher relation provides strong support for the relaxor nature of this compound. tandfonline.comacs.org Based on the fitting parameters, Bi2Ti2O7 is positioned between canonical relaxors like PbMg1/3Nb2/3O3 and lead-free relaxors based on BaTiO3. acs.orgresearchgate.net The relaxor behavior is thought to arise from the frustration of long-range ferroelectric order. This frustration can be due to geometrical constraints within the pyrochlore (B1171951) lattice and the correlated hopping of bismuth cations, which create polar nanoregions (PNRs) that freeze at lower temperatures. acs.orgresearchgate.net

Formation of Small-Sized Polar Regions and Random Fields

The dielectric properties of Bi2Ti2O7 are linked to the formation of small-sized polar regions, often referred to as polar nanoregions (PNRs). This behavior is characteristic of relaxor ferroelectrics, where a frequency-dependent anomaly in the dielectric permittivity is observed over a broad temperature range. In Bi2Ti2O7 single crystals, a step-like anomaly in dielectric permittivity has been noted around 220 K (at 1 kHz), which is a hallmark of relaxor behavior. The presence of these PNRs contributes to the material's dielectric response, which can be modeled using the Vogel-Fulcher relationship, a characteristic often seen in dipole and spin glasses, as well as relaxor ferroelectrics. acs.org This suggests that the dielectric relaxation is not a simple thermally activated process but involves cooperative phenomena.

Geometric Frustration in Pyrochlore Lattice and Its Role in Relaxation

The pyrochlore lattice, which Bi2Ti2O7 adopts, is a network of corner-sharing tetrahedra. aps.orgarxiv.org This specific geometry can lead to a phenomenon known as geometric frustration, where it becomes impossible to simultaneously satisfy all the energetic interactions between the constituent ions. aps.orgresearchgate.neted.ac.uk In the context of Bi2Ti2O7, this frustration, along with the displacive disorder in the bismuth sublattice, is considered a possible mechanism for the observed relaxor-like dielectric behavior. acs.org The frustration can prevent the establishment of long-range ferroelectric order, instead favoring a state with short-range polar correlations, contributing to the relaxor characteristics. The interplay between the crystal structure and the electronic configuration of the ions plays a crucial role in the material's response to external electric fields and temperature changes.

Ferroelectricity and Domain Structures

The question of whether Bi2Ti2O7 is truly ferroelectric has been a topic of scientific debate. While some studies have reported ferroelectric-like behavior, others suggest it is a linear dielectric with a high permittivity. acs.orgacs.org

Observation of Local Piezoactivity and Switching Behavior via PFM

Piezoresponse Force Microscopy (PFM) is a powerful technique for probing ferroelectric domains at the nanoscale. PFM studies on Bi2Ti2O7 thin films have provided evidence for local piezoactivity and polarization switching. These observations suggest the presence of ferroelectric domains that can be manipulated by an external electric field, a key characteristic of ferroelectric materials. The ability to locally switch polarization is a prerequisite for applications in data storage and sensor technologies.

Electric Field Dependent Polarization (P-E Hysteresis Loops)

The relationship between polarization (P) and an applied electric field (E) in a ferroelectric material is characterized by a hysteresis loop. For a material to be considered ferroelectric, it must exhibit a spontaneous polarization that can be reversed by an external electric field. youtube.comyoutube.com In some studies of Bi2Ti2O7, particularly in thin film form, P-E hysteresis loops have been observed. tandfonline.comresearchgate.net However, the shape and characteristics of these loops can be influenced by several factors, including leakage currents and the presence of secondary phases, making unambiguous interpretation challenging. tandfonline.comresearchgate.net

Discussion on the Intrinsic vs. Extrinsic Origin of Ferroelectricity (e.g., Impurity Phases like Bi4Ti3O12)

A significant part of the discussion surrounding the ferroelectricity of Bi2Ti2O7 revolves around whether the observed properties are intrinsic to the pyrochlore phase or are due to extrinsic factors. One major consideration is the potential presence of impurity phases, most notably the ferroelectric perovskite Bi4Ti3O12. researchgate.netresearchgate.netresearchgate.net The synthesis of phase-pure Bi2Ti2O7 is notoriously difficult, and even small amounts of Bi4Ti3O12, which is a known ferroelectric, could give rise to the observed ferroelectric-like behavior. researchgate.net Some research indicates that when Bi2Ti2O7 is synthesized in a phase-pure polycrystalline ceramic form, it behaves as a linear dielectric with high permittivity and a temperature- and frequency-dependent dielectric relaxation, rather than a classic ferroelectric. acs.orgacs.org This suggests that the previously reported ferroelectricity might have been an extrinsic effect. The separation of intrinsic and extrinsic contributions to the piezoelectric and ferroelectric properties is a complex experimental challenge. researchgate.net

Nanoscale Domain Structure and Dynamics

Assuming the presence of intrinsic ferroelectricity, the nanoscale domain structure and its dynamics are of great interest. The domains in ferroelectric materials are regions with uniform polarization. In Bi2Ti2O7, these domains would be on the nanoscale, consistent with the concept of polar nanoregions in relaxor ferroelectrics. The dynamics of these domains, including their formation, growth, and switching under an electric field, are crucial for understanding the material's macroscopic properties. Techniques like PFM are essential for visualizing and manipulating these nanoscale domain structures. The study of domain dynamics provides insights into the fundamental mechanisms of polarization reversal and the potential for technological applications. nih.gov

Phase Transitions and Stability of Bi2ti2o7

Thermodynamic Stability of Bi2Ti2O7 Pyrochlore (B1171951)

The thermodynamic stability of bismuth titanium oxide (Bi2Ti2O7) with a pyrochlore structure is a subject of considerable interest and some debate within the scientific community. Its stability is influenced by factors such as temperature, synthesis method, and stoichiometry.

Metastability and Decomposition Temperature

Bismuth titanate with a pyrochlore structure is often described as a metastable phase. researchgate.netresearchgate.net Its formation and stability are highly sensitive to the synthesis conditions. For instance, a pure pyrochlore phase of Bi2Ti2O7 can be synthesized via a co-precipitation route, but this is very temperature-sensitive and can only be achieved within a narrow temperature range around 470°C. researchgate.net An increase of just 10 K from the optimal temperature can lead to the formation of other phases. researchgate.net

The stability of nanocrystalline Bi2Ti2O7 is also limited by an upper temperature threshold. researchgate.net Sol-gel derived Bi2Ti2O7 powders have been shown to be stable at a low temperature of 700°C. researchgate.net However, upon heating to temperatures between 850°C and 1150°C, it can decompose into a mixture of Bi4Ti3O12 and Bi2Ti4O11. Interestingly, the single pyrochlore phase can reappear at 1200°C. researchgate.net Some studies suggest that the Bi2Ti2O7 pyrochlore phase is in equilibrium within the temperature range of 1000°C to 1210°C. researchgate.net

It has also been demonstrated that the stability range of metastable Bi2Ti2O7 nanoparticles can be extended from 20°C to 1000°C by confining the synthesis reaction within the pores of an opal matrix. researchgate.net

Non-Stoichiometric Structure Stability vs. Stoichiometric

The stability of the Bi2Ti2O7 pyrochlore structure is also tied to its stoichiometry. High-temperature synthesis methods can lead to the formation of cation-deficient, non-stoichiometric samples. researchgate.net The presence of bismuth and oxygen vacancies in non-stoichiometric Bi1.5Ti2O6.25 has been found to enhance its thermal stability compared to the stoichiometric Bi2Ti2O7. researchgate.net

In many pyrochlore oxides, non-stoichiometry with an excess of the B-site cation (in this case, titanium) is often accommodated by the formation of A-site cation vacancies (bismuth vacancies). ic.ac.uk Conversely, an excess of the A-site component is accommodated by oxygen vacancies. ic.ac.uk The formation of non-stoichiometric structural defects can also be caused by the evaporation of bismuth at high sintering temperatures. researchgate.net

Pressure-Induced Phase Transitions

The application of high pressure provides a valuable tool for investigating the structural stability and potential phase transitions in Bi2Ti2O7.

High-Pressure Studies and Structural Responses

High-pressure studies on Bi2Ti2O7 have revealed its remarkable structural stability. Unlike some other pyrochlore materials, Bi2Ti2O7 does not undergo any phase changes under compression up to the pressures studied in certain experiments. nih.govfigshare.com This stability under pressure is a key characteristic that differentiates it from other similar compounds like Bi2Sn2O7, which exhibits pressure-induced phase transitions. nih.govfigshare.com

While Bi2Ti2O7 itself does not show pressure-induced phase transitions, studies on other related pyrochlore systems offer insights into the types of transformations that can occur. For example, Yb2Ti2O7 undergoes a reversible transition from a cubic pyrochlore to a monoclinic phase at approximately 28.6 GPa. researchgate.net Similarly, Dy2Ti2O7 exhibits an isostructural phase transition at 35 GPa, followed by a cubic to tetragonal transition at 46 GPa. nih.gov In some titanate pyrochlores, pressure can induce a transition from a cubic to a monoclinic phase, which can be followed by amorphization at even higher pressures. researchgate.net These transitions are often driven by cation order-disorder modifications. researchgate.netresearchgate.net

Temperature-Induced Structural Transformations

The response of the Bi2Ti2O7 crystal structure to changes in temperature is another critical aspect of its phase stability.

Order-Disorder Type Transitions in Pyrochlore Structure

The pyrochlore structure, with the general formula A₂B₂O₇, is known for its capacity to host a variety of cations and its tendency to undergo order-disorder transitions. In the case of bismuth titanium oxide (Bi₂Ti₂O₇), the potential for such transitions is a key aspect of its material science. The disorder is often linked to the A-site cation, which is bismuth (Bi³⁺) in this compound. The Bi³⁺ cation possesses a stereochemically active 6s² lone pair of electrons. This lone pair is not easily accommodated within the standard, highly symmetric D₃d local environment of the A-site in an ideal pyrochlore structure, which can introduce local stress and act as a driving force for structural instability and disorder. researchgate.net

Compounds with the pyrochlore structure can transform into a disordered, isometric fluorite-type structure under certain conditions, such as high temperature or high-pressure. researchgate.net This transition involves the randomization of the A-site and B-site cations and the oxygen vacancies onto the cation and anion sites of the fluorite lattice, respectively. Investigations using neutron total scattering on various pyrochlore systems have revealed that even in a disordered fluorite state, local structural order can persist. researchgate.net This suggests that the order-to-disorder transformation is complex, involving coexistence of ordered and disordered domains across different length scales. researchgate.netresearchgate.net In some analogous pyrochlore systems, phase transitions are characterized as being of a mixed displacive and order-disorder character, linked to the localization of dynamic ion disorder. researchgate.net

Influence of Dopants and Solid Solutions on Phase Stability

The stability of the Bi₂Ti₂O₇ pyrochlore phase can be significantly influenced by the introduction of dopants or by forming solid solutions. These modifications alter the crystal lattice, chemical bonding, and tolerance factor, thereby favoring or inhibiting specific structural arrangements.

Formation of Solid Solutions (e.g., Bi₂Hf₂-ₓTiₓO₇)

The formation of solid solutions by substituting titanium (Ti⁴⁺) with other cations is a key strategy for tuning the structural stability of bismuth titanate pyrochlores. A well-studied example is the Bi₂Hf₂-ₓTiₓO₇ series, where titanium is progressively substituted for hafnium (Hf⁴⁺). researchgate.net

In the Bi₂Hf₂-ₓTiₓO₇ system, a sequence of phase transitions is observed at room temperature as the concentration of titanium (x) increases. The end-member Bi₂Hf₂O₇, which has large HfO₆ octahedra, accommodates the active Bi³⁺ lone pair through an "icelike" ordering of the bismuth positions. As smaller Ti⁴⁺ ions are substituted for Hf⁴⁺, the space available for the Bi³⁺ ion changes, leading to a gradual increase in structural disorder and symmetry. researchgate.net This demonstrates how compositional changes in a solid solution directly manipulate the lattice environment and, consequently, the phase stability and degree of order in the pyrochlore structure.

Below is an interactive table summarizing the structural trend in Bi₂Hf₂-ₓTiₓO₇ solid solutions.

Composition (x in Bi₂Hf₂-ₓTiₓO₇)Effect of Increasing 'x' (Ti content)Resulting Structural Change
Low xLarger average B-site cation (more Hf)Higher degree of Bi³⁺ ordering
High xSmaller average B-site cation (more Ti)Gradual increase in disorder and symmetry

Effect of Lanthanide Doping (e.g., Gd-containing compounds)

Doping with lanthanide elements is another effective method to influence the phase stability of Bi₂Ti₂O₇. The introduction of lanthanide ions onto the A-site (substituting for Bi³⁺) can stabilize the structure and modify its properties. For instance, studies on lanthanum (La³⁺) doping have shown that La-doped Bi₂Ti₂O₇ nanocrystals can be stable. researchgate.net In some cases, lanthanide doping can act as a stabilizer for related phases; for example, La³⁺ has been reported to stabilize the Aurivillius phase of bismuth titanate. researchgate.net

Research on other lanthanide dopants, such as Europium (Eu³⁺), has shown that at high sintering temperatures (e.g., 1500°C), Eu-doped samples maintain the pyrochlore phase structure without undergoing structural changes. researchgate.net This indicates that lanthanide doping can enhance the thermal stability of the pyrochlore phase. The specific effect often depends on the particular lanthanide used, its ionic radius, and its concentration.

Doping, Substitution, and Defect Engineering in Bi2ti2o7

A-Site Doping Strategies (Bismuth Site)

The A-site in the Bi₂Ti₂O₇ pyrochlore (B1171951) structure is occupied by bismuth. Doping at this site involves replacing Bi³⁺ ions with other cations, which can significantly alter the material's characteristics.

The introduction of transition metals onto the bismuth site has been a subject of significant research. A notable example is chromium (Cr) doping. Studies have shown the successful synthesis of Cr-doped Bi₂Ti₂O₇, such as Bi₁.₅Cr₀.₅Ti₂O₇, using methods like coprecipitation. acs.orgnih.gov Rietveld refinement of X-ray diffraction data for Bi₁.₅Cr₀.₅Ti₂O₇ revealed it to be an A-site deficient pyrochlore with the formula (Bi₁.₃₈Cr₀.₃₀)(Ti₁.₈₄Cr₀.₁₆)O₆.₄₄, indicating that chromium is distributed between both the A and B cationic sites. acs.orgnih.gov In compositions with lower chromium content, such as magnetically diluted Bi₁.₆Cr₀.₁Ti₂O₇₋δ, all chromium exists as Cr³⁺ monomers. acs.orgnih.gov However, in more concentrated compositions like Bi₁.₅Cr₀.₅Ti₂O₇, Cr³⁺-O-Cr³⁺ dimers may also be present. acs.orgnih.gov

Alkali metals, such as lithium (Li), have been used to stabilize the pyrochlore structure of Bi₂Ti₂O₇. dntb.gov.ua Research has demonstrated that Li-doped bismuth titanates can be synthesized with various lithium concentrations. researchgate.net In complex compositions like Bi₁.₆Mg₀.₈₋ₓCuₓNb₁.₆O₇₋δ, detailed structural investigations have shown that Li atoms preferentially occupy the Bi sites. researchgate.net

Doping the A-site significantly impacts the electronic structure and band gap of Bi₂Ti₂O₇. The introduction of 3d transition metals can create defect states within the band gap, ranging from shallow levels to deep intermediate bands. aps.org For instance, Cr-doped Bi₂Ti₂O₇ pyrochlores are wide-band semiconductors that exhibit light absorption in the 300–500 nm range, making them promising for photocatalytic applications under visible light. acs.orgnih.govresearchgate.net The electrical conductivity of doped bismuth titanate pyrochlores is highly dependent on the nature and concentration of the dopant. The presence of 3d dopants like Cu²⁺ can lead to predominantly electronic conductivity. researchgate.net

Alkali metal doping also modifies the electronic properties. Li-doped bismuth titanates are reported to be wide-band indirect semiconductors with band gaps in the range of approximately 2.7–2.8 eV. researchgate.net

Table 1: Effects of A-Site Doping on Bi₂Ti₂O₇ Properties

DopantExample CompositionKey FindingsImpact on Band Gap / Electronic Structure
Chromium (Cr) Bi₁.₅Cr₀.₅Ti₂O₇A-site deficient pyrochlore; Cr distributed on A and B sites. acs.orgnih.govWide-band semiconductor; light absorption in the 300-500 nm range. acs.orgnih.govresearchgate.net
Lithium (Li) Bi₁.₆Li₀.₁Ti₂O₇₋δStabilizes the pyrochlore structure; Li preferentially occupies Bi sites. dntb.gov.uaresearchgate.netresearchgate.netWide-band indirect semiconductor; band gap of ~2.7-2.8 eV. researchgate.net

B-Site Doping Strategies (Titanium Site)

The B-site in the Bi₂Ti₂O₇ structure is occupied by titanium (Ti⁴⁺). Substitution at this site with other metal ions offers another avenue for tuning the material's properties.

The substitution of titanium with other transition metals like iron (Fe), niobium (Nb), and tellurium (Te) has been explored. First-principles calculations have been used to investigate the formation energy, geometry, and electronic properties of Fe-doped Bi₂Ti₂O₇ systems, suggesting that such substitutional configurations are easier to achieve under oxygen-rich growth conditions. researchgate.net

While direct synthesis of single-phase B-site doped compounds like Bi₂Ti₁.₅Cr₀.₅O₇ has proven challenging, evidence suggests that B-site substitution does occur, even when targeting the A-site. acs.org For instance, in Cr-doped Bi₂Ti₂O₇, a portion of the chromium ions occupies the titanium sites. acs.orgnih.gov The study of related bismuth titanate compounds, such as Bi₄Ti₃O₁₂, has shown that co-doping with Nb and Tantalum (Ta) at the B-site is feasible. researchgate.net Furthermore, research on doping TiO₂ with elements like Nb and Tungsten (W) provides insights into the effects of substitution at the Ti-site in oxide structures. cdmf.org.br

Influence of Dopants on Functional Properties

The strategic doping of Bi₂Ti₂O₇ at both A and B sites significantly influences its functional properties.

Photocatalytic Activity: Cr-doping extends the light absorption of Bi₂Ti₂O₇ into the visible spectrum, enhancing its potential as a photocatalyst. acs.orgnih.govresearchgate.net

Magnetic Properties: The introduction of transition metals like chromium can induce paramagnetic behavior in the material. acs.orgnih.govresearchgate.net

Electrical Properties: Doping with 3d transition metals can increase electronic conductivity. researchgate.net In related layered bismuth titanates, Nb/Ta co-doping at the B-site has been shown to reduce oxygen vacancy concentration and result in a piezoelectric coefficient (d₃₃) of 26 pC/N. researchgate.net

Structural Stability: Alkali metal doping, particularly with lithium, is an effective strategy for stabilizing the coveted pyrochlore phase of bismuth titanate. dntb.gov.ua

Table 2: Influence of Dopants on Functional Properties of Bismuth Titanates

Dopant/StrategyFunctional Property AffectedObserved Effect
Cr-doping (A-site) PhotocatalysisEnhanced activity under visible light irradiation. acs.orgnih.govresearchgate.net
Cr-doping (A-site) MagnetismInduces paramagnetic behavior. acs.orgnih.govresearchgate.net
Li-doping (A-site) Structural StabilityStabilizes the pyrochlore crystal structure. dntb.gov.ua
3d Metal Doping Electrical ConductivityCan lead to a predominant electronic conductivity type. researchgate.net
**Nb/Ta co-doping (B-site in Bi₄Ti₃O₁₂) **PiezoelectricityResulted in a d₃₃ of 26 pC/N and reduced oxygen vacancies. researchgate.net

Modification of Photocatalytic Activity

The photocatalytic efficiency of Bi₂Ti₂O₇ can be significantly enhanced through various modification strategies, including doping with metal and non-metal elements, and forming heterojunctions with other semiconductors. These modifications aim to improve light absorption, promote charge separation, and increase the generation of reactive oxygen species.

One approach involves the loading of metallic bismuth (Bi) onto a Bi₂Ti₂O₇/CaTiO₃ composite. This modification has been shown to increase the photocatalytic activity for NO removal under visible light from 25% to 64%. mdpi.com The enhancement is attributed to the surface plasmon resonance (SPR) effect and the electron-capturing ability of the Bi metal, which improves the separation of electron-hole pairs and enhances the light absorption capacity of the composite photocatalyst. mdpi.com

Doping with transition metals is another effective strategy. For instance, modifying Bi₂Ti₂O₇ with manganese (Mn) has been demonstrated to enhance hydrogen generation. The introduction of 1 wt% of Mn into the Bi₂Ti₂O₇ structure can lead to a 140% increase in the hydrogen yield from a water-methanol system. researchgate.netresearchgate.net This improvement is linked to a reduction in the bandgap of the Mn-modified Bi₂Ti₂O₇, allowing for enhanced absorption in the visible light range. researchgate.net

The formation of heterojunctions is also a promising method to boost photocatalytic performance. A Z-scheme heterojunction created by integrating Bi₂Ti₂O₇ with CaIn₂S₄ has demonstrated superior efficiency in degrading crystal violet under simulated sunlight. researchgate.net This BTO/CIS heterojunction showed a 98.58% degradation of crystal violet within 15 minutes of visible light exposure. researchgate.net The enhanced activity is due to the efficient separation and transfer of charge carriers at the interface of the two materials. researchgate.net

Other doping elements have also been explored. Lanthanum (La) and silver (Ag) have been introduced into Bi₂Ti₂O₇ to improve the photocatalytic degradation of organic pollutants like methyl orange. acs.org Similarly, chromium (Cr) doping has been investigated in Bi₄Ti₃O₁₂/Bi₂Ti₂O₇ heterostructures to enhance visible-light photocatalytic properties. acs.org

Modification Strategy Target Pollutant/Reaction Observed Enhancement Reference
Loading with metallic BiNO removalIncreased from 25% to 64% efficiency mdpi.com
Doping with 1 wt% MnHydrogen generation140% increase in hydrogen yield researchgate.netresearchgate.net
Z-scheme with CaIn₂S₄Crystal violet degradation98.58% degradation in 15 minutes researchgate.net
Doping with La, Ag, CrOrganic pollutant degradationImproved photocatalytic degradation acs.org

Alteration of Dielectric Relaxation Behavior

The dielectric properties of Bi₂Ti₂O₇, particularly its dielectric relaxation behavior, can be tailored through doping and substitution. This is crucial for its potential applications in electronic devices such as capacitors and memory.

While detailed studies specifically on Bi₂Ti₂O₇ are emerging, research on related bismuth titanate compounds provides significant insights. For example, in the Aurivillius phase compound Bi₄Ti₃O₁₂, doping with lanthanum (La) at the A-site and niobium (Nb) at the B-site systematically alters the dielectric properties. The dielectric loss peak, associated with the motion of oxygen vacancies, is affected by these dopants. La-doping tends to enhance the chemical stability of oxygen vacancies, thereby improving the fatigue properties, whereas Nb-doping can reduce the oxygen vacancy concentration and enhance the remanent polarization.

In the context of pyrochlore titanates, such as Yb₂Ti₂O₇, introducing nonstoichiometry has been shown to enhance the relaxor-like dielectric behavior. It is suggested that chemical disorder, rather than just atomic displacement, is a primary driver for the dielectric relaxation observed in bismuth-based pyrochlores. For Bi₂Ti₂O₇ itself, a low-frequency dielectric relaxation has been observed at around 125 K, which is attributed to space charge polarization with an activation energy of 0.162 eV.

Recent studies have begun to focus directly on doped Bi₂Ti₂O₇. For instance, the introduction of cadmium (Cd) into Bi₂Ti₂O₇ nanoparticles has been found to influence both the dielectric and ferroelectric properties, highlighting the potential to tune these characteristics through cationic substitution.

Dopant/Modification Host Material Effect on Dielectric Properties
La-doping (A-site)Bi₄Ti₃O₁₂Improves fatigue property
Nb-doping (B-site)Bi₄Ti₃O₁₂Enhances remanent polarization
NonstoichiometryYb₂Ti₂O₇Enhances relaxor dielectric behavior
Cd-dopingBi₂Ti₂O₇Alters dielectric and ferroelectric properties

Impact on Structural Stability and Phase Formation

Doping and substitution play a critical role in the structural stability and phase formation of Bi₂Ti₂O₇. The pyrochlore phase of Bi₂Ti₂O₇ is often metastable, and its formation and stability can be controlled by the introduction of dopant ions and careful control of synthesis conditions.

For instance, the formation of the Bi₂Ti₂O₇ crystal structure can be induced by doping titanium dioxide (TiO₂) with a high concentration of bismuth (around 10.0 mol%) at a calcination temperature of 650 °C. mdpi.com This indicates that the dopant concentration is a key parameter in directing the phase formation.

The stability of the Bi₂Ti₂O₇ phase can be enhanced by certain dopants. Cerium (Ce) doping has been shown to stabilize the pyrochlore phase of Bi₂Ti₂O₇, preventing its transformation into other bismuth titanate phases like Bi₄Ti₃O₁₂ at higher temperatures. ntnu.no Similarly, first-principles calculations have suggested that transition metal substitutions, such as iron (Fe), are more favorable at the A-sites (Bi sites) due to the unchanging coordination with oxygen ions. nrel.gov These calculations also help in determining the chemical potential ranges that can prevent the formation of undesirable secondary phases like Fe₂O₃ during the synthesis of Fe-doped Bi₂Ti₂O₇. acs.org

The introduction of chromium (Cr) into the Bi₂Ti₂O₇ structure has been studied in detail. It was found that Cr can be incorporated into the A-site, leading to an A-site deficient pyrochlore structure. acs.org For example, a compound with the nominal composition Bi₁.₅Cr₀.₅Ti₂O₇ was found to have a refined composition of (Bi₁.₃₈Cr₀.₃₀)(Ti₁.₈₄Cr₀.₁₆)O₆.₄₄, with chromium distributed between both cationic sites. acs.orgresearchgate.net The thermal stability of these Cr-doped pyrochlores was also found to be dependent on the particle size, with fine powders showing metastability during long thermal annealing. acs.orgresearchgate.net

Dopant Effect on Structure and Phase Reference
High Bi concentration in TiO₂Induces formation of Bi₂Ti₂O₇ phase mdpi.com
Cerium (Ce)Stabilizes the Bi₂Ti₂O₇ pyrochlore phase ntnu.no
Iron (Fe)Favorable substitution at A-sites; avoids Fe₂O₃ formation under controlled conditions nrel.govacs.org
Chromium (Cr)A-site substitution leads to A-site deficient pyrochlore; affects thermal stability acs.orgresearchgate.net

Defect Engineering and its Role in Functionality

Defect engineering, which involves the controlled introduction and manipulation of point defects such as oxygen and bismuth vacancies, is a powerful tool to tailor the functional properties of Bi₂Ti₂O₇.

Control of Oxygen Vacancies and Their Impact on Optical Properties

Oxygen vacancies are one of the most common types of defects in metal oxides and they play a crucial role in modifying the electronic and optical properties of Bi₂Ti₂O₇. The creation of oxygen vacancies can be achieved through various methods, including calcination in a controlled atmosphere and doping.

The presence of oxygen vacancies can significantly enhance the photocatalytic activity of Bi₂Ti₂O₇. For example, in a Bi₂Ti₂O₇/CaTiO₃ heterojunction, the introduction of oxygen vacancies through calcination at 600 °C increased the photocatalytic NO removal efficiency from 58% to 78% under visible light. researchgate.net These vacancies can act as active sites, improve the adsorption of reactant molecules, and facilitate the separation of photogenerated charge carriers. mdpi.comresearchgate.net

Oxygen vacancies can create new energy levels within the band gap of the material, which can narrow the band gap and extend the light absorption into the visible region. wordpress.com This is particularly beneficial for photocatalytic applications that aim to utilize a larger portion of the solar spectrum. In Cd-doped Bi₂Ti₂O₇ nanoparticles, oxygen vacancies, along with lattice distortions, have been shown to influence the structural, optical, dielectric, and ferroelectric properties.

The control of oxygen vacancy concentration allows for the tuning of the material's optical properties. For instance, in other bismuth-based oxides, the introduction of oxygen vacancies has been linked to changes in photoluminescence spectra, with specific emissions being associated with these defects. mdpi.com

Bismuth Vacancies and Their Thermodynamic Stability

Bismuth vacancies are another type of point defect that can influence the properties of Bi₂Ti₂O₇. Due to the volatility of bismuth oxide at high temperatures, bismuth vacancies can form during the synthesis process.

First-principles calculations on related bismuth-containing perovskite oxides, such as BiFeO₃, have shown that the formation energy of bismuth vacancies is dependent on factors like epitaxial strain. ntnu.nontnu.nontnu.no Compressive strain can decrease the formation enthalpy of Bi vacancies, making them more likely to form. ntnu.no While these studies are not on Bi₂Ti₂O₇ directly, they provide a theoretical framework for understanding the thermodynamic stability of bismuth vacancies in similar crystal structures.

In other bismuth-based compounds like Bi₄O₅Br₂, it has been calculated that oxygen or bromine vacancies are more likely to form than bismuth vacancies due to their lower formation energies. mdpi.com The introduction of a bismuth vacancy in that system was predicted to induce n-type semiconductor behavior. mdpi.com

For bismuth titanate pyrochlores, the presence of bismuth and oxygen vacancies has been found to enhance the thermal stability of the Bi₁.₅Ti₂O₆.₂₅ phase compared to the stoichiometric Bi₂Ti₂O₇ phase. researchgate.net This suggests that bismuth vacancies, likely in conjunction with oxygen vacancies to maintain charge neutrality, can play a role in stabilizing certain pyrochlore compositions. The heterovalent substitution of Bi³⁺ by divalent cations can also lead to the formation of vacancies at the A-site, which in turn affects the electronic and ionic conductivity of the material.

Advanced Characterization Techniques for Functional Properties Analysis of Bi2ti2o7

Spectroscopic Methods

Spectroscopic techniques are instrumental in probing the electronic and vibrational states of Bi₂Ti₂O₇, providing insights into its fundamental properties.

UV-Vis DRS is a key technique for determining the optical properties and band gap energy of Bi₂Ti₂O₇. The material's ability to absorb light across the UV and visible spectrum is a critical determinant of its photocatalytic potential. The band gap energy (Eg) is a crucial parameter, as it dictates the minimum energy required to excite an electron from the valence band to the conduction band, initiating photocatalytic reactions.

The band gap of Bi₂Ti₂O₇ has been reported to be approximately 2.9 to 3.0 eV. researchgate.net This value can be estimated from the onset of the absorption spectrum. capes.gov.br Theoretical studies using density functional theory (DFT) have calculated a direct band gap of 2.6 eV for stoichiometric Bi₂Ti₂O₇ pyrochlore (B1171951). utoledo.edu This corresponds to a significant red shift in light absorption compared to titanium dioxide (TiO₂), indicating its potential for enhanced visible light activity. utoledo.edu The presence of bismuth 6s orbitals in the valence band contributes to this reduced band gap. utoledo.edu

The Kubelka-Munk function is often employed to analyze diffuse reflectance data and determine the band gap energy more precisely. youtube.comthermofisher.com By plotting the transformed Kubelka-Munk function against photon energy (Tauc plot), the band gap can be extrapolated. youtube.comthermofisher.com Studies have shown that the optical absorption of Bi₂Ti₂O₇ composites can extend into the visible region, with absorption edges around 400 nm. researchgate.netresearchgate.net

Table 1: Optical Properties of Bi₂Ti₂O₇ determined by UV-Vis DRS

PropertyValueReference
Band Gap (Experimental)~2.9 - 3.0 eV researchgate.net
Band Gap (Theoretical, DFT)2.6 eV utoledo.edu
Absorption Onset~400 nm researchgate.netresearchgate.net

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical and electronic state of the elements within a material. For Bi₂Ti₂O₇, XPS is crucial for confirming the presence of bismuth, titanium, and oxygen and determining their respective oxidation states.

Studies have shown that Bi₂Ti₂O₇ films can exhibit oxygen deficiency, the concentration of which is dependent on the annealing temperature. rsc.org This is evidenced by the presence of a secondary Bi site with higher electronic density in samples annealed at lower temperatures, which is attributed to oxygen vacancies. rsc.org High-resolution XPS spectra of the Bi 4f region show well-separated spin-orbit components. thermofisher.com In bismuth compounds like Bi₂Ti₂O₇, the Bi 4f peaks are typically symmetric. thermofisher.com

The O 1s spectrum can be deconvoluted into multiple peaks, corresponding to lattice oxygen (Bi-O and Ti-O bonds) and surface-adsorbed oxygen species. mdpi.com For instance, a peak at 529.3 eV can be attributed to the Bi-O bond, while a peak at 530.8 eV corresponds to lattice oxygen. mdpi.com The Ti 2p spectrum typically shows peaks corresponding to the Ti⁴⁺ oxidation state. mdpi.com

Table 2: XPS Binding Energies for Elements in Bi₂Ti₂O₇

ElementOrbitalBinding Energy (eV)Attributed toReference
Bi4f~158.8 & 164.1Bi-O bond mdpi.com
O1s~529.3Bi-O bond mdpi.com
O1s~530.8Lattice Oxygen mdpi.com
Ti2p~458.2 & 464.7Ti³⁺ (in some cases) mdpi.com

LEIS, also known as Ion Scattering Spectroscopy (ISS), is an extremely surface-sensitive technique used to determine the elemental composition of the outermost atomic layer of a material. wikipedia.orgspecs-group.com This is achieved by bombarding the surface with low-energy ions (typically He⁺ or Ne⁺) and analyzing the energy of the scattered ions. researchgate.nettascon.eu

For Bi₂Ti₂O₇, LEIS analysis has revealed that the crystalline surfaces preferentially terminate in BiOₓ-like structures. rsc.org This suggests a surface reconstruction where bismuth cations are present in the outmost atomic layer. rsc.org This finding is significant as the surface composition plays a critical role in the material's catalytic and photocatalytic activity. The technique's high sensitivity to the first atomic layer provides unique insights that are complementary to bulk-sensitive techniques. specs-group.comnrel.gov

Raman spectroscopy is a powerful non-destructive technique for studying the vibrational modes of a material, which are sensitive to its crystal structure, phase, and local atomic environment. youtube.com In Bi₂Ti₂O₇, Raman spectroscopy is used to identify the characteristic vibrational modes of the pyrochlore structure and to monitor phase transitions that may occur as a function of temperature or composition. researchgate.netresearchgate.netnih.gov

The Raman spectrum of Bi₂Ti₂O₇ exhibits several distinct peaks corresponding to the stretching and bending vibrations of the Ti-O bonds within the TiO₆ octahedra and the Bi-O bonds. researchgate.net For example, modes around 300-450 cm⁻¹ and 823 cm⁻¹ are often attributed to Ti-O vibrations, while modes around 538 and 578 cm⁻¹ can be related to the displacement of oxygen atoms. researchgate.net The presence of specific Raman modes can confirm the formation of the desired pyrochlore phase. researchgate.net

Furthermore, Raman spectroscopy can detect subtle changes in the crystal structure. oxinst.comrutgers.edu Temperature-dependent Raman studies can reveal phase transitions by observing shifts in peak positions, changes in peak widths, or the appearance/disappearance of modes. researchgate.netnih.gov For instance, an abnormal behavior in the full width at half maximum (FWHM) of a Raman mode at a specific temperature can indicate a phase transition. researchgate.net

Table 3: Characteristic Raman Modes of Bi₂Ti₂O₇

Raman Shift (cm⁻¹)Vibrational AssignmentReference
~300 - 450Ti-O stretching/bending researchgate.net
~538, 578Oxygen atom displacement in TiO₆ octahedra researchgate.net
~823Ti-O stretching researchgate.net

Microscopic and Imaging Techniques

Microscopic techniques are essential for visualizing the morphology and microstructure of Bi₂Ti₂O₇, providing a direct link between the synthesis process and the material's physical form.

SEM is a widely used technique to obtain high-resolution images of the surface topography and morphology of materials. beilstein-journals.orgmdpi.com In the study of Bi₂Ti₂O₇, SEM analysis reveals the shape, size, and aggregation of the synthesized particles. The morphology can vary significantly depending on the synthesis method, including nanoparticles, nanosheets, and nanoflowers. researchgate.netresearchgate.net

For example, Bi₂Ti₂O₇ prepared by certain methods can consist of irregularly shaped particles with sizes ranging from 40 nm to 100 nm. mdpi.com In other cases, they can form flake-like petals or porous microstructures composed of elongated grains. mdpi.commdpi.com The microstructure, including the porosity and grain size, can be controlled by parameters such as the synthesis temperature and solvent type. researchgate.netresearchgate.net SEM images are crucial for understanding how the material's structure might influence its surface area and, consequently, its performance in applications like photocatalysis.

Transmission Electron Microscopy (TEM) for Nanostructure and Heterojunction Confirmation

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing and characterizing the nanostructure of materials, providing direct evidence of their formation and morphology. nih.gov For Bi2Ti2O7, TEM is crucial in confirming the synthesis of desired nanostructures, such as nanoparticles, nanosheets, and hierarchical architectures. The high-resolution capabilities of TEM allow for the observation of lattice fringes, which can confirm the crystalline nature of the synthesized Bi2Ti2O7 and identify specific crystal facets.

In the context of heterojunctions, where Bi2Ti2O7 is combined with other materials to enhance its functional properties, TEM is indispensable. It provides visual confirmation of the interface between Bi2Ti2O7 and the secondary material, revealing the quality of the junction. For instance, in a Bi2O3/Bi2Ti2O7 composite, TEM can show the intimate contact between the two phases, which is critical for efficient charge transfer in photocatalytic applications. The formation of a heterojunction can significantly promote the separation of photogenerated electron-hole pairs, leading to enhanced photocatalytic activity. researchgate.net

Piezoresponse Force Microscopy (PFM) for Ferroelectric Domain Imaging

Piezoresponse Force Microscopy (PFM) is a specialized atomic force microscopy (AFM) technique used to image and manipulate ferroelectric domains at the nanoscale. wikipedia.orgnih.gov It operates by applying an AC voltage to a conductive AFM tip in contact with the material's surface, which induces a mechanical deformation due to the converse piezoelectric effect. wikipedia.orgparksystems.com This response is detected as a deflection of the cantilever, providing information about the magnitude and orientation of the ferroelectric polarization. jkcs.or.kr

For Bi2Ti2O7, which is investigated for its potential ferroelectric properties, PFM is a critical tool for visualizing the domain structure. nih.govrsc.org The resulting PFM images can reveal the size, shape, and distribution of ferroelectric domains. By applying a DC bias through the tip, it is also possible to locally switch the polarization direction, allowing for the study of domain dynamics and the potential for data storage applications. parksystems.com PFM can differentiate between domains with upward and downward polarization, which appear as regions of opposite phase in the PFM image. jkcs.or.kr The ability to perform these measurements at the nanoscale is crucial for understanding the fundamental ferroelectric behavior of Bi2Ti2O7 and for designing novel nanoferroic devices. nih.gov

Electrical and Dielectric Characterization

The electrical and dielectric properties of Bi2Ti2O7 are fundamental to its performance in electronic and energy storage applications. A suite of characterization techniques is employed to probe these properties as a function of external stimuli like temperature and frequency.

Dielectric Spectroscopy (Permittivity and Loss Tangent as a function of Temperature and Frequency)

Dielectric spectroscopy is a powerful method for characterizing the dielectric properties of materials by measuring the permittivity and loss tangent over a range of frequencies and temperatures. vibgyorpublishers.orgnih.gov For Bi2Ti2O7, this technique reveals important information about its polarization mechanisms and energy dissipation.

The dielectric permittivity (ε') is a measure of a material's ability to store electrical energy in an electric field. In many dielectric materials, including some compositions based on Bi2Ti2O7, the permittivity decreases as the frequency of the applied electric field increases. vibgyorpublishers.orge3s-conferences.org This is because at lower frequencies, various polarization mechanisms (such as dipolar, ionic, and interfacial polarization) have sufficient time to align with the field, contributing to a higher permittivity. nih.gov As the frequency increases, some of these mechanisms can no longer follow the rapid field oscillations, leading to a drop in permittivity. vibgyorpublishers.org The temperature dependence of permittivity is also a key parameter. For some Bi2Ti2O7-based ceramics, the permittivity can exhibit a relatively stable behavior over a certain temperature range, which is a desirable characteristic for capacitor applications. e3s-conferences.org

The dielectric loss tangent (tanδ) represents the energy dissipated as heat within the material when subjected to an alternating electric field. nih.gov It is the ratio of the imaginary part of the permittivity (ε'') to the real part (ε'). A low loss tangent is generally desirable for applications where energy efficiency is important. Similar to permittivity, the loss tangent is also dependent on frequency and temperature. vibgyorpublishers.orgnih.gov In some Bi2Ti2O7 systems, the loss tangent can be relatively low, on the order of 0.005 at 1 MHz, indicating good dielectric quality. e3s-conferences.org The variation of the loss tangent with temperature and frequency provides insights into the relaxation processes occurring within the material. nih.gov

Below is an interactive data table summarizing typical dielectric properties for Bi2Ti2O7-based ceramics.

PropertyValueFrequencyReference
Dielectric Permittivity (ε')~1151 MHz e3s-conferences.org
Dielectric Loss Tangent (tanδ)~0.0051 MHz e3s-conferences.org

Note: The values presented are illustrative and can vary depending on the specific composition, synthesis method, and measurement conditions.

Photocurrent Measurements and Photoelectrochemical Analysis

Photocurrent measurements and photoelectrochemical (PEC) analysis are vital for evaluating the photoresponsive properties of Bi2Ti2O7, particularly for applications in photocatalysis and photodetectors. mdpi.com These techniques involve illuminating the material with light while measuring the resulting electrical current.

A rapid and stable photocurrent response upon switching a light source on and off indicates efficient generation and separation of photogenerated charge carriers (electron-hole pairs). researchgate.net The magnitude of the photocurrent density is a key metric for the material's photoactivity. beilstein-journals.org For Bi2Ti2O7-based heterostructures, a significantly higher photocurrent density compared to the individual components is often observed, which is a direct consequence of improved charge separation at the heterojunction interface. researchgate.net These measurements are typically conducted in a three-electrode electrochemical cell, with the Bi2Ti2O7 material coated on a conductive substrate as the working electrode. mdpi.com The generated photocurrent can be used to drive chemical reactions, such as the degradation of pollutants in water. researchgate.net The relationship between the photocurrent intensity and the concentration of a target analyte can also be used for sensing applications. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the electrical properties of materials and their interfaces. youtube.com It works by applying a small AC voltage perturbation and measuring the resulting current response over a range of frequencies. slideshare.net The data is often presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part.

A key parameter that can be extracted from EIS data is the charge transfer resistance (Rct) . nih.gov This resistance is associated with the kinetics of charge transfer at the electrode-electrolyte interface. als-japan.com In the Nyquist plot, the Rct is often represented by the diameter of a semicircle. A smaller semicircle diameter indicates a lower charge transfer resistance and, consequently, faster charge transfer kinetics. beilstein-journals.org For photocatalytic materials like Bi2Ti2O7, a lower Rct is desirable as it signifies more efficient separation and transfer of photogenerated electrons and holes, leading to enhanced photocatalytic activity. beilstein-journals.org EIS is therefore a powerful tool to probe the effectiveness of strategies aimed at improving the performance of Bi2Ti2O7, such as the formation of heterojunctions. slideshare.net

Emerging Research Directions and Future Outlook for Bi2ti2o7

Development of Novel Bi₂Ti₂O₇-Based Heterostructures and Composites

A significant frontier in Bi₂Ti₂O₇ research is the development of heterostructures and composites to enhance its intrinsic properties. By combining Bi₂Ti₂O₇ with other materials, researchers can create synergistic effects that lead to superior performance, particularly in photocatalysis.

One promising approach involves creating heterojunctions to improve charge separation and light absorption. For instance, visible-light-driven Bi₂Ti₂O₇/CaTiO₃ heterojunction composites have been synthesized that show superior photocatalytic activity for the removal of nitrogen oxide (NO) compared to either pure CaTiO₃ or pure Bi₂Ti₂O₇. researchgate.netnih.gov In one study, a composite with 20 wt% Bi₂Ti₂O₇ achieved a NO removal efficiency of 59%. nih.gov This enhancement is attributed to the formation of a heterojunction that facilitates efficient charge separation at the interface, coupled with strong visible-light absorption and the presence of oxygen vacancies. researchgate.netnih.gov Further modification of this composite by loading it with metallic bismuth (Bi) nanoparticles has been shown to boost photocatalytic efficiency for NO removal from 25% to as high as 64% under visible light, due to the surface plasmon resonance (SPR) effect of the metal. mdpi.com

Another strategy involves creating nanocomposites with other bismuth-based compounds. A nanocomposite of pyrochlore (B1171951) Bi₂Ti₂O₇ and perovskite Aurivillius phase Bi₄Ti₃O₁₂ was synthesized via a coprecipitation method. This BT2/BT4 nanocomposite exhibited a significantly smaller optical band gap (1.65 eV) compared to the pure Bi₂Ti₂O₇ (2.33 eV), suggesting its potential for enhanced photocatalytic and photovoltaic applications. researchgate.net

These studies demonstrate a clear trend towards designing complex, multi-component systems where Bi₂Ti₂O₇ serves as a critical component, leveraging interfacial effects to overcome the limitations of the single-phase material.

2D Bismuth-Based Heterostructures for Solar-to-Fuel Conversion

The emergence of two-dimensional (2D) nanomaterials has opened new avenues for bismuth-based photocatalysts in solar-to-fuel conversion. nih.govmdpi.com 2D bismuth-based materials are attractive due to their exceptional light absorption and tunable optical properties. mdpi.com However, they often suffer from rapid recombination of photogenerated charge carriers, which limits their efficiency. mdpi.comresearchgate.net

To address this, significant research is focused on creating 2D heterostructures. nih.govmdpi.comresearchgate.net These designs pair 2D bismuth-based materials with semiconductors of different dimensions to engineer the interface for optimal charge transfer. These can be systematically categorized by the dimensionality of the interacting components, such as point-to-face (0D/2D), line-to-face (1D/2D), and face-to-face (2D/2D) heterostructures. mdpi.com

A key application of these 2D heterostructures is the photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels. researchgate.net For example, a plate-on-plate Z-scheme heterojunction made of Bi₄NbO₈Br and Bi₂WO₆ was prepared that demonstrated enhanced CO₂ photoreduction, yielding CO at a rate of approximately 35 μmol·g⁻¹·h⁻¹. researchgate.net The efficiency of this unique heterostructure is credited to a strong internal electric field at the interface that promotes the separation and transport of photoexcited charges. researchgate.net The ongoing challenge is to push these technologies toward commercial-scale solar-to-fuel conversion by designing even more efficient and stable high-performance bismuth-based photocatalysts. mdpi.com

Exploration of New Applications (e.g., Beyond photocatalysis and dielectrics)

While photocatalysis and dielectric applications dominate Bi₂Ti₂O₇ research, scientists are beginning to explore its potential in other advanced fields. These emerging applications leverage the unique electronic and optical properties of its pyrochlore structure.

One such area is luminescence . Doped cubic bismuth titanate pyrochlores are being investigated as materials with promising luminescent properties. researchgate.net Research into Bi₂Ti₂O₇ doped with rare-earth elements like Yb³⁺/Er³⁺ has shown potential for applications in temperature sensing . Nanofibers of this doped material demonstrated enhanced temperature sensitivity compared to corresponding nanoparticles, making them suitable for measuring surface temperatures with high resolution. researchgate.net

Furthermore, there is growing interest in using Bi₂Ti₂O₇-based materials for energy storage . Although pure Bi₂Ti₂O₇ is a linear dielectric, its integration into composite systems shows promise for high-power density ceramic capacitors. acs.org For instance, composite ceramics featuring a pyrochlore phase like Sm₂Ti₂O₇ introduced into a Bi₀.₅Na₀.₅TiO₃-based material have demonstrated excellent energy storage properties, including a high recoverable energy storage density. colab.ws The introduction of the linear dielectric pyrochlore phase helps to enhance the dielectric breakdown strength and improve energy storage performance. colab.wsresearchgate.net

These explorations indicate that the application scope for Bi₂Ti₂O₇ is broadening, with significant potential in optical sensors and advanced energy storage systems.

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of Bi₂Ti₂O₇. These theoretical studies provide fundamental insights that are often difficult to obtain through experiments alone.

DFT calculations have been successfully used to model the pyrochlore structure of Bi₂Ti₂O₇, allowing researchers to generate theoretical X-ray diffraction patterns to confirm the purity of synthesized samples. acs.org Such models are crucial for clarifying discrepancies in the literature regarding the material's structure and stability. acs.org

Furthermore, first-principles calculations have been employed to investigate the geometric, electronic, and optical properties of Bi₂Ti₂O₇. acs.org These studies help in determining key parameters like bond lengths, band gaps, and density of states. For example, theoretical analysis has shown that the combination of oxygen 2p orbitals and bismuth 6s orbitals contributes to a reduction in the band gap compared to materials like TiO₂, which is advantageous for visible-light photocatalysis. utoledo.edu Computational studies also allow for the systematic investigation of doping effects, predicting how substituting elements like Fe, Ni, or Cr at the titanium site could introduce mid-gap states and tune the material's electronic structure for enhanced performance. utoledo.edu

Table 1: Theoretically Determined Properties of Bi₂Ti₂O₇

PropertyValue/DescriptionSource
Crystal StructurePyrochlore, Cubic acs.orgacs.org
Optimized Ti-O Bond Length2.009 Å acs.org
Optimized Bi-O Bond Length2.256 Å acs.org
Theoretical Band Gap (Direct)~2.6 eV - 2.95 eV acs.orgutoledo.edu
Key Orbital Contributions to Valence BandO 2p, Bi 6s utoledo.edu

Refined DFT+U and Hybrid Functional Approaches

While standard DFT is powerful, it can suffer from inaccuracies, such as the "delocalization problem," when applied to materials with strongly correlated electrons. e3s-conferences.org This can lead to underestimation of band gaps. To overcome these limitations, more advanced computational methods like DFT+U and hybrid functionals are being employed.

The DFT+U approach adds an on-site Coulombic interaction term (the Hubbard U) to better describe localized d or f electrons, penalizing fractional occupations and providing a more accurate picture of the electronic structure. The motivation for this approach is to correct the curvature of the total energy as a function of electron occupation, bringing it closer to the exact linear behavior.

Hybrid functionals improve upon standard DFT by mixing a portion of exact Hartree-Fock exchange with the DFT exchange-correlation functional. This can significantly improve the prediction of properties like band gaps and defect energies. Although computationally more expensive, these methods provide a higher level of accuracy that is often necessary for reliable predictions of material performance. The development of parameter-free hybrid-like functionals based on extended Hubbard models (DFT+U+V) represents a systematic way to improve the treatment of correlated solids without the empirical parameterization required in standard DFT+U. e3s-conferences.org

Molecular Dynamics Simulations for Atomic Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of materials at the atomic level. By simulating the motions of individual atoms based on interatomic potentials, MD provides insights into dynamic processes that are not accessible through static DFT calculations.

For materials like Bi₂Ti₂O₇, MD simulations are invaluable for understanding:

Structural Stability and Phase Transitions: MD can simulate how the pyrochlore structure behaves at different temperatures, revealing pathways for decomposition or phase transitions. This is critical for understanding the thermal instability of Bi₂Ti₂O₇. researchgate.net

Defect Dynamics: The formation, migration, and interaction of defects such as vacancies and interstitials can be modeled. This is crucial for applications in photocatalysis and ionic conductivity, where defects play a key role.

Sintering and Nanostructure Formation: MD can simulate the sintering process of nanoparticles, providing insights into how to control grain growth and microstructure during synthesis.

Mechanical Properties: The response of the material to mechanical stress can be studied, predicting properties like elastic modulus and fracture behavior.

Large-scale MD simulations, often run on parallel computers, can model systems containing millions of atoms, bridging the gap between the atomic scale and the macroscopic behavior of the material.

Addressing Current Challenges in Synthesis and Performance Optimization

Despite promising research, the widespread application of Bi₂Ti₂O₇ is hindered by several persistent challenges related to its synthesis and performance.

A primary challenge is the synthesis of the pure pyrochlore phase . Bi₂Ti₂O₇ is thermally sensitive, and obtaining the stoichiometric, pure cubic pyrochlore phase is difficult. researchgate.net Synthesis is often temperature-sensitive to within a few degrees, and slight deviations can lead to the formation of impurity phases like the well-known ferroelectric Bi₄Ti₃O₁₂. researchgate.net This structural instability has led to conflicting reports in the literature and complicates the reliable production of high-quality material. acs.org Research has shown that stabilization of the pyrochlore phase can be achieved through doping, for instance with a small amount of lithium, which can expand its thermal stability range significantly. researchgate.net

Integration of Bi2Ti2O7 in Multifunctional Materials Systems

The true potential of bismuth titanium oxide is unlocked when it is integrated into multifunctional systems. By combining Bi2Ti2O7 with other materials to form heterostructures, composites, and multilayer devices, researchers can create synergistic effects that lead to enhanced performance and novel applications. These integrated systems are at the forefront of materials innovation, promising solutions for a variety of technological challenges.

Creating Synergies in Bi2Ti2O7 Heterostructures

Heterostructures, which are formed by interfacing Bi2Ti2O7 with other semiconductor materials, are a key strategy for enhancing its functional properties, particularly in photocatalysis. The formation of a junction between two different materials can facilitate the efficient separation of photogenerated electron-hole pairs, a critical factor in improving photocatalytic activity. This charge separation minimizes recombination, allowing more charge carriers to participate in redox reactions at the material's surface.

A notable example is the creation of Bi2Ti2O7/TiO2 heterostructured submicron fibers. researchgate.net These structures, synthesized through a two-step process involving electrospinning and hydrothermal techniques, consist of Bi2Ti2O7 nanosheets grown on the surface of TiO2 fibers. researchgate.net The resulting composite material exhibits a significantly higher degradation rate of pollutants like rhodamine B under visible light compared to pure TiO2 fibers. researchgate.net This enhancement is attributed to the synergistic effect of improved visible-light absorption, thanks to the narrower bandgap of Bi2Ti2O7, and the formation of an internal electric field at the heterojunction that promotes the separation of charge carriers. researchgate.net

Similarly, Bi2Ti2O7/CaTiO3 heterojunction composites have demonstrated superior photocatalytic activity in the removal of nitrogen oxide (NO) from the air under visible light. mdpi.comresearchgate.net Composites containing 20 wt% Bi2Ti2O7 have shown the best performance, achieving a NO removal efficiency of 59%. researchgate.net The improved performance is linked to strong visible-light absorption, the presence of oxygen vacancies, and the efficient charge separation at the interface between the two materials. researchgate.net

Furthermore, the development of Z-scheme heterojunctions, such as Bi2Ti2O7/CaIn2S4, represents another advanced strategy. These systems can achieve even more efficient charge separation and maintain strong redox capabilities, leading to exceptional photocatalytic performance.

Advanced Functionality in Bi2Ti2O7 Composites

Beyond simple heterojunctions, the creation of more complex composites allows for the introduction of multiple functionalities. By embedding or decorating Bi2Ti2O7 with other materials, its properties can be tailored for specific applications, ranging from enhanced photocatalysis to dielectric applications.

The loading of metallic bismuth (Bi) onto Bi2Ti2O7/CaTiO3 composites has been shown to significantly boost photocatalytic efficiency for NO removal. mdpi.com The introduction of Bi nanospheres creates a surface plasmon resonance (SPR) effect, which enhances light absorption and promotes the separation of electron-hole pairs. mdpi.com In an optimized composite, the NO removal rate under visible light was increased from 25% for the original Bi2Ti2O7/CaTiO3 to 64% for the Bi-loaded version. mdpi.com

In the realm of electronic materials, Bi2Ti2O7-based composites are being explored for their dielectric properties. A nanocomposite of Bi2Ti2O7 and Bi4Ti3O12, synthesized via a coprecipitation method, has demonstrated a significantly reduced optical band gap (1.65 eV) compared to pure Bi2Ti2O7 (2.33 eV). nih.gov This composite also exhibits a high dielectric constant and greater AC conductivity, making it a candidate for applications in photovoltaics and as a high-performance photocatalyst. nih.gov

The table below summarizes the performance of various Bi2Ti2O7-based composites, highlighting the enhancements achieved through their integration into multifunctional systems.

Composite MaterialTarget ApplicationKey Performance MetricReference
Bi-Bi2Ti2O7/CaTiO3NO Removal64% removal efficiency under visible light mdpi.com
Bi2Ti2O7/TiO2Pollutant DegradationHigher degradation rate of rhodamine B than pure TiO2 researchgate.net
Bi2Ti2O7/Bi4Ti3O12Dielectric/PhotocatalysisOptical band gap of 1.65 eV, high dielectric constant nih.gov
Bi2Ti2O7/CaTiO3NO Removal59% removal efficiency with 20 wt% Bi2Ti2O7 researchgate.net

Bi2Ti2O7 in Multilayer Thin Film Devices

The integration of Bi2Ti2O7 into multilayer thin film devices opens up possibilities for its use in advanced electronics, such as capacitors and sensors. The ability to deposit thin, uniform films of this material is crucial for the fabrication of these devices.

Research has demonstrated the successful deposition of smooth, single-phase Bi2Ti2O7 thin films on various substrates using techniques like metalorganic chemical vapor deposition (MOCVD). These films are transparent in the visible and near-infrared regions and possess a dielectric constant of approximately 64 with a low loss tangent. Such properties are promising for the development of high-density memory and other electronic components.

While the primary focus of much of the current research remains on the photocatalytic applications of Bi2Ti2O7, its intrinsic dielectric properties suggest significant potential in the field of electronics. The development of multilayer structures, where Bi2Ti2O7 is layered with other dielectric or conductive materials, could lead to the creation of novel capacitors with high energy storage density or sensitive sensor arrays. The precise control over film thickness and interface quality in these multilayer architectures will be paramount to achieving the desired device performance. Further research into the fabrication and characterization of Bi2Ti2O7-based multilayer devices is expected to unlock new and exciting applications for this versatile compound.

Q & A

Q. What are the primary synthesis methods for Bi₂Ti₂O₇, and how do they influence its structural properties?

Bi₂Ti₂O₇ is typically synthesized via solid-state reactions, sol-gel processes, or hydrothermal methods. Solid-state synthesis involves high-temperature calcination (800–1000°C) of stoichiometric mixtures of Bi₂O₃ and TiO₂, often requiring intermediate grinding to ensure homogeneity . Sol-gel methods offer better stoichiometric control by hydrolyzing precursors like bismuth nitrate and titanium isopropoxide, followed by low-temperature crystallization (500–700°C), which reduces particle agglomeration . Hydrothermal synthesis at 150–200°C under alkaline conditions produces nanocrystalline phases but may yield intermediate compounds like Bi₄Ti₃O₁₂ . Structural outcomes depend on annealing parameters: prolonged high-temperature treatment promotes pyrochlore-phase formation (Bi₂Ti₂O₇), while rapid cooling may stabilize metastable intermediates .

Q. What characterization techniques are critical for analyzing Bi₂Ti₂O₇'s crystal structure?

X-ray diffraction (XRD) is essential for phase identification, with characteristic pyrochlore peaks (e.g., 2θ ≈ 29°, 34°, and 49°) distinguishing Bi₂Ti₂O₇ from related phases like Bi₁₂TiO₂₀ . Raman spectroscopy complements XRD by detecting local symmetry changes; Bi₂Ti₂O₇ exhibits modes at ~520 cm⁻¹ (Ti-O stretching) and ~840 cm⁻¹ (Bi-O vibrations) . Electron microscopy (SEM/TEM) reveals grain morphology, with pyrochlore phases typically showing cubic or polyhedral crystallites (0.5–2 µm) . Synchrotron-based X-ray absorption spectroscopy (XAS) can probe Ti⁴⁺ coordination and oxygen vacancy distribution .

Advanced Research Questions

Q. How can phase stability of Bi₂Ti₂O₇ be controlled under varying thermal conditions?

Bi₂Ti₂O₇ is metastable below 800°C and tends to decompose into Bi₁₂TiO₂₀ or Bi₄Ti₃O₁₂ under prolonged heating . Phase stability can be enhanced by:

  • Doping : Substituting Ti⁴⁺ with Nb⁵⁺ or Ta⁵⁺ reduces oxygen vacancy density, suppressing phase segregation .
  • Annealing protocols : Two-step annealing (e.g., 850°C for 2 h + 750°C for 12 h) minimizes decomposition .
  • In-situ XRD/TGA : Real-time monitoring during calcination helps optimize thermal profiles to avoid deleterious phase transitions .

Q. What methodologies address discrepancies in photocatalytic efficiency of Bi₂Ti₂O₇-based materials?

Reported photocatalytic activities vary due to differences in:

  • Synthesis parameters : Hydrothermally synthesized Bi₂Ti₂O₇ shows higher surface area (20–50 m²/g) than solid-state-derived samples (<5 m²/g), enhancing dye degradation rates .
  • Defect engineering : Oxygen vacancies (detected via XPS or EPR) act as recombination centers; post-synthesis H₂ annealing at 300°C can passivate these defects .
  • Advanced characterization : Transient absorption spectroscopy quantifies charge carrier lifetimes, correlating with photocatalytic H₂ evolution rates .

Q. How to design Bi₂Ti₂O₇ heterostructures for enhanced charge separation?

Heterojunctions with BiOI or β-Bi₂O₃ improve charge separation via built-in electric fields. Key considerations include:

  • Lattice matching : BiOI (tetragonal) interfaces with Bi₂Ti₂O₇ (cubic) require <5% lattice mismatch to minimize interfacial defects .
  • Band alignment : Type-II band structures (e.g., Bi₂Ti₂O₇/BiOI) drive electron transfer from Bi₂Ti₂O₇ (CB: −0.5 eV) to BiOI (CB: −1.1 eV) under visible light .
  • Fabrication : Atomic layer deposition (ALD) ensures conformal coating of Bi₂Ti₂O₇ on nanowire templates, maximizing interfacial contact .

Q. What are the challenges in correlating Bi₂Ti₂O₇'s electronic properties with experimental measurements?

Discrepancies arise from:

  • Surface states : Adsorbed hydroxyl groups (detected via FTIR) alter work function measurements by up to 0.3 eV .
  • Defect-mediated conductivity : Impedance spectroscopy must distinguish bulk ionic conduction from grain boundary effects, requiring equivalent circuit modeling .
  • Advanced spectroscopy : Ultraviolet photoelectron spectroscopy (UPS) combined with DFT calculations resolves valence band maxima positions, critical for photocatalyst design .

Data Contradiction Analysis

Q. Why do reported bandgap values for Bi₂Ti₂O₇ vary between 2.4–eV?

Variations stem from:

  • Measurement techniques : Tauc plots from UV-Vis diffuse reflectance may overestimate bandgaps due to Urbach tailing, while ellipsometry provides more accurate optical constants .
  • Crystallinity : Amorphous impurities in sol-gel samples redshift absorption edges, artificially reducing apparent bandgaps .
  • Doping effects : Undoped Bi₂Ti₂O₇ has a bandgap of ~2.7 eV, but Nb doping (5 at.%) increases it to ~3.0 eV by raising the conduction band minimum .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.